2,4-Dimethylbenzylamine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2,4-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSUVYGVEQDZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059114 | |
| Record name | Benzenemethanamine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-98-4 | |
| Record name | 2,4-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQZ4VS5TJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzylamine from 2,4-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,4-dimethylbenzylamine from 2,4-dimethylbenzaldehyde. The synthesis of primary amines from aldehydes is a fundamental transformation in organic chemistry, crucial for the development of pharmaceuticals and other fine chemicals. This document details established methodologies, including reductive amination with chemical reducing agents, catalytic hydrogenation, and the Leuckart-Wallach reaction, complete with detailed experimental protocols and comparative data.
Introduction to Synthetic Routes
The conversion of an aldehyde to a primary amine is most commonly achieved through reductive amination. This process involves the reaction of the aldehyde with an amine source, typically ammonia or its salt, to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine. The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of secondary and tertiary amine byproducts.
The primary methods for the synthesis of this compound from 2,4-dimethylbenzaldehyde are:
-
Reductive Amination with Chemical Hydride Reagents: This one-pot reaction utilizes reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) that selectively reduce the iminium ion in the presence of the aldehyde.
-
Catalytic Hydrogenation: This method involves the use of a heterogeneous or homogeneous catalyst with molecular hydrogen (H₂) as the reductant. It is considered a green and atom-economical approach.
-
Leuckart-Wallach Reaction: A classic method that employs ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring elevated temperatures.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound, adapted from established methods for similar substrates.
Method 1: Reductive Amination using Sodium Cyanoborohydride
This procedure is based on optimized conditions for the selective synthesis of primary amines from aldehydes.[1] Using a large excess of ammonia and maintaining a high pH minimizes the formation of secondary and tertiary amine byproducts.[1]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylbenzaldehyde (1.0 eq.) in methanol.
-
Addition of Ammonia: Add a solution of ammonia in methanol (e.g., 7 N, 20-30 eq.). The large excess of ammonia is crucial for selectivity.
-
pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the mixture to approximately 12 with a suitable base to ensure a high concentration of free ammonia.[1]
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise to the stirred solution. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of dilute hydrochloric acid until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and basify the aqueous solution with NaOH to a pH > 12.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.
-
Method 2: Catalytic Hydrogenation
This method utilizes a heterogeneous catalyst and hydrogen gas, offering a cleaner and more atom-economical route. Various catalysts based on cobalt, iron, and other transition metals have been shown to be effective.[2][3]
Reaction Scheme:
Experimental Protocol:
-
Catalyst Preparation: Use a commercially available catalyst such as Raney Nickel, or a prepared catalyst like an in-situ generated amorphous cobalt catalyst from CoCl₂ and NaBH₄.[3]
-
Reaction Setup: In a high-pressure autoclave, add 2,4-dimethylbenzaldehyde (1.0 eq.), a suitable solvent (e.g., methanol or ethanol), aqueous ammonia (e.g., 25% solution), and the catalyst (e.g., 5-10 mol%).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-65 bar).
-
Reaction Conditions: Heat the mixture to the specified temperature (e.g., 80-140 °C) with vigorous stirring.[2][3]
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours to 24 hours.
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture. The catalyst can often be recycled.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining ammonia salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
Purify the this compound by vacuum distillation.
-
Method 3: Leuckart-Wallach Reaction
This classical method uses ammonium formate as the nitrogen source and reducing agent.[4][5][6] It is a one-pot procedure but typically requires high reaction temperatures.[4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix 2,4-dimethylbenzaldehyde (1.0 eq.) with an excess of ammonium formate (2-3 eq.).
-
Reaction Conditions: Heat the mixture to 160-180 °C for several hours. The reaction proceeds through the formation of an N-formyl intermediate.
-
Hydrolysis: After cooling, the intermediate N-formyl derivative is hydrolyzed to the primary amine by heating with an acid (e.g., hydrochloric acid).
-
Work-up:
-
After hydrolysis, cool the reaction mixture and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the product with an organic solvent.
-
-
Purification:
-
Wash the organic extract with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.
-
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the reductive amination of various substituted benzaldehydes to their corresponding primary benzylamines, providing a comparative context for the synthesis of this compound.
| Aldehyde Substrate | Amine Source | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 81 | [2][7] |
| 4-Methylbenzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 85 | [7] |
| 4-Methoxybenzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 89 | [2][7] |
| 4-Chlorobenzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 79 | [2][7] |
| 4-Bromobenzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 75 | [2][7] |
| Benzaldehyde | aq. NH₃ | Co/H₂ (1-10 bar) | - | 80 | - | >99 | [3] |
| 3-Phenyl-2-butanone | Ammonium Formate | - | - | 160-170 | 4 | 70-75 | [8] |
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general pathway for the reductive amination of 2,4-dimethylbenzaldehyde to this compound.
References
- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
An In-depth Technical Guide to 2,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethylbenzylamine, a significant organic compound with applications in various chemical syntheses. This document details its chemical and physical properties, provides a putative experimental protocol for its synthesis, discusses its reactivity, and touches upon its safety and handling aspects.
Core Properties of this compound
This compound, identified by the CAS number 94-98-4, is a substituted aromatic amine.[1][2] Its core structure consists of a benzylamine backbone with two methyl groups substituted at the 2 and 4 positions of the benzene ring.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some physical properties are readily available, others such as melting point and density are not consistently reported in the literature for this specific isomer.[2]
| Property | Value | Source |
| CAS Number | 94-98-4 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Boiling Point | 218-219 °C | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and ether. | [3] |
Synthesis of this compound: An Experimental Protocol
Reaction Principle: The synthesis involves the nucleophilic substitution of the bromine atom in 2,4-dimethylbenzyl bromide by dimethylamine. An excess of dimethylamine is used to act as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.
Materials and Equipment:
-
2,4-Dimethylbenzyl bromide
-
Aqueous dimethylamine solution (e.g., 40%)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2,4-dimethylbenzyl bromide.
-
Addition of Amine: Slowly add an excess of the aqueous dimethylamine solution to the flask with vigorous stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining dimethylamine and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Chemical Reactivity and Potential Applications
The reactivity of this compound is characteristic of a secondary benzylic amine. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.
Key Reactions
-
N-Alkylation: The amine can be further alkylated to form the corresponding tertiary amine.
-
Acylation: It can react with acyl halides or anhydrides to form amides.
-
Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts.
One of the well-documented reactions for the related N,N-dimethylbenzylamine is directed ortho-metalation.[4] This reaction involves the deprotonation of the aromatic ring at the position ortho to the dimethylaminomethyl group by a strong base like butyllithium. The resulting lithiated species can then react with various electrophiles.
Directed ortho-metalation of a benzylamine.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, the structurally related N,N-Dimethylbenzylamine has been noted for its potential biological activity and as a precursor in the synthesis of bioactive compounds, including antihistamines. It has been studied for its effects on neurotransmission. Further research is required to determine if this compound exhibits similar properties.
Safety and Handling
This compound is classified as a dangerous good for transport.[1] As with other amines, it is expected to be corrosive and may cause skin and eye burns.[5] It is also likely to be harmful if swallowed or inhaled.[5][6] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment should be used.[7]
Conclusion
This compound is a valuable chemical intermediate. This guide provides a foundational understanding of its properties, a putative synthesis protocol, and an overview of its reactivity. The lack of extensive data on its biological effects presents an opportunity for future research to explore its potential applications in drug discovery and development.
References
Spectroscopic Analysis of 2,4-Dimethylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,4-Dimethylbenzylamine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental NMR data for this specific compound, predicted ¹H and ¹³C NMR data are presented alongside publicly available experimental IR data. This guide also includes comprehensive experimental protocols for acquiring such spectra, intended to assist researchers in their analytical workflows.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. The NMR data is predicted based on established principles of spectroscopy and analysis of similar molecular structures. The IR data is sourced from the NIST Chemistry WebBook.[1][2]
¹H NMR (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d, J ≈ 7.6 Hz | 1H | Ar-H (H-6) |
| ~7.00 | s | 1H | Ar-H (H-3) |
| ~6.95 | d, J ≈ 7.6 Hz | 1H | Ar-H (H-5) |
| ~3.75 | s | 2H | -CH₂ -NH₂ |
| ~2.30 | s | 3H | Ar-CH₃ (at C-2) |
| ~2.25 | s | 3H | Ar-CH₃ (at C-4) |
| ~1.50 | br s | 2H | -NH₂ |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, br s = broad singlet.
¹³C NMR (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~137.5 | Ar-C (C-2) |
| ~136.0 | Ar-C (C-4) |
| ~135.5 | Ar-C (C-1) |
| ~131.0 | Ar-C H (C-6) |
| ~129.5 | Ar-C H (C-5) |
| ~126.0 | Ar-C H (C-3) |
| ~45.0 | -C H₂-NH₂ |
| ~21.0 | Ar-C H₃ (at C-4) |
| ~19.0 | Ar-C H₃ (at C-2) |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Sample Preparation: Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 3080 - 3010 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic CH₃ and CH₂) |
| ~1610 | Medium | N-H bend (scissoring) |
| ~1500, ~1450 | Strong | C=C stretch (aromatic ring) |
| ~1260 | Medium | C-N stretch |
| ~815 | Strong | C-H bend (out-of-plane, aromatic) |
Source: NIST Chemistry WebBook.[1][2]
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for a liquid amine sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of a Liquid Amine
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on the sample concentration and instrument sensitivity).
-
Set an appropriate relaxation delay (e.g., 2 seconds).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
FT-IR of a Neat Liquid Amine
-
Sample Preparation (Neat Liquid/Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.
-
Place one or two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.
-
-
Instrument Setup:
-
Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment to account for any atmospheric and instrumental absorptions.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the compound.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.
Caption: General workflow for spectroscopic analysis of a chemical sample.
References
An In-Depth Technical Guide to 2,4-Dimethylbenzylamine
This technical guide provides a comprehensive overview of 2,4-Dimethylbenzylamine, a versatile primary amine that serves as a crucial intermediate in the synthesis of various organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.
Core Molecular Information
This compound, identified by the CAS number 94-98-4, is an aromatic amine with the chemical formula C₉H₁₃N.[1] Its structure features a benzylamine core with two methyl groups substituted at the 2 and 4 positions of the benzene ring.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| CAS Number | 94-98-4 | [1] |
| Boiling Point | 218-219 °C | [2] |
| Predicted XlogP | 1.5 | [3] |
Synthesis of this compound
The primary synthetic route to this compound is through the reductive amination of 2,4-dimethylbenzaldehyde. A common and effective method for this transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5]
Experimental Protocol: Leuckart Reaction for this compound Synthesis
This protocol outlines a general procedure for the synthesis of this compound from 2,4-dimethylbenzaldehyde via the Leuckart reaction.[4][5][6]
Materials:
-
2,4-Dimethylbenzaldehyde
-
Ammonium formate (or formamide and formic acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde and an excess of ammonium formate. Typically, a 2-3 fold molar excess of ammonium formate is used.
-
Heating: Heat the reaction mixture to a temperature between 160-185°C. The reaction is typically carried out neat (without a solvent). Maintain this temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis of the Intermediate: After cooling, the intermediate N-formyl derivative is hydrolyzed. Add a solution of hydrochloric acid (e.g., 20% HCl) to the reaction mixture and reflux for several hours to cleave the formyl group.
-
Work-up and Isolation:
-
Cool the acidic solution and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.
-
Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution until a pH greater than 10 is achieved. This will liberate the free amine.
-
Extract the this compound into diethyl ether (perform multiple extractions for better yield).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Applications in Research and Drug Development
Benzylamine derivatives are recognized as important building blocks in the synthesis of pharmaceuticals and agrochemicals.[7] this compound serves as a valuable intermediate for creating more complex molecules with potential biological activity.[7] While specific drug candidates originating directly from this compound are not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry for the development of novel therapeutic agents.
The general workflow for utilizing a building block like this compound in early-stage drug discovery is outlined below.
Drug Discovery Workflow with this compound Derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) should always be consulted, general safety guidelines for aromatic amines apply. The related compound, N,N-Dimethylbenzylamine, is classified as a corrosive and flammable liquid that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed or inhaled.[4]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid breathing vapors or mist.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
The logical flow for handling a hazardous chemical like this compound is depicted in the following diagram.
Safe Handling Protocol for this compound.
Conclusion
This compound is a valuable chemical intermediate with clear applications in synthetic organic chemistry. Its straightforward synthesis via reductive amination of the corresponding aldehyde makes it an accessible building block for researchers. While its direct role in drug development is not as prominently documented as some other benzylamine derivatives, its potential for creating diverse chemical libraries for screening purposes is significant. Adherence to strict safety protocols is essential when working with this and related compounds.
References
An In-depth Technical Guide to the Solubility of 2,4-Dimethylbenzylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethylbenzylamine in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a thorough qualitative solubility profile, alongside detailed experimental protocols for the quantitative determination of its solubility. The methodologies described herein, primarily the gravimetric and UV-Vis spectroscopic methods, are presented to enable researchers to generate precise and reliable solubility data essential for applications in organic synthesis, pharmaceutical development, and materials science. This guide is intended to be a practical resource for scientists and researchers, offering a foundational understanding and the necessary procedures to explore the solubility of this compound.
Introduction
This compound is an aromatic amine with a molecular structure that suggests its solubility will be significantly influenced by the polarity of the solvent. As a derivative of benzylamine with two methyl groups on the benzene ring, it possesses both a polar amino group capable of hydrogen bonding and a nonpolar aromatic ring. This amphiphilic nature makes understanding its solubility in a range of organic solvents critical for its use as a reagent, intermediate, or building block in various chemical processes.
In drug development, solubility is a critical determinant of a compound's bioavailability and formulation feasibility. In organic synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purity of the final product. This guide provides the necessary tools to systematically evaluate the solubility of this compound, thereby facilitating its effective application in research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 205-207 °C |
| Density | Approximately 0.93 g/cm³ |
Qualitative and Quantitative Solubility Profile
Qualitative Solubility Observations:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be highly soluble due to the ability of the amino group to form hydrogen bonds with the solvent molecules.[1][2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Expected to be soluble due to dipole-dipole interactions.
-
Nonpolar Aromatic Solvents (e.g., Toluene): Expected to be soluble due to the nonpolar aromatic ring of this compound interacting favorably with the aromatic solvent.
-
Chlorinated Solvents (e.g., Dichloromethane): Expected to be soluble.
-
Water: Expected to have low to slight solubility. Aromatic amines, in general, exhibit limited solubility in water, which decreases with increasing substitution on the aromatic ring.[5]
The following table summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.
| Solvent | Chemical Formula | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | CH₃OH | Soluble | Data to be determined |
| Ethanol | C₂H₅OH | Soluble | Data to be determined |
| Acetone | C₃H₆O | Soluble | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Data to be determined |
| Dichloromethane | CH₂Cl₂ | Soluble | Data to be determined |
| Toluene | C₇H₈ | Soluble | Data to be determined |
| Water | H₂O | Slightly Soluble/Insoluble | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following detailed experimental protocols are provided.
Gravimetric Method (Shake-Flask Method)
The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a compound.[8]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of an undissolved phase is crucial to ensure saturation.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Sampling:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the controlled temperature for at least 4 hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the clear supernatant (the solvent phase) using a calibrated glass pipette. It is critical not to disturb the undissolved amine layer.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected aliquot to a pre-weighed, clean, and dry evaporation dish or vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of this compound but is sufficient to remove the solvent.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
UV-Vis Spectroscopic Method
This method is suitable for determining the solubility of compounds that possess a chromophore and thus absorb light in the ultraviolet-visible range. Aromatic amines, including this compound, typically exhibit strong UV absorbance.[1][9][10]
Methodology:
-
Solvent Selection and Instrument Setup:
-
Choose a solvent that dissolves this compound and is transparent (has minimal absorbance) in the UV-Vis region where the analyte absorbs. Ethanol and methanol are often suitable choices.[11]
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-400 nm for aromatic amines).[1]
-
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Perform a series of serial dilutions to create a set of standard solutions with at least five different known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.[12]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as used for the calibration curve, following the "Preparation of Saturated Solution" and "Phase Separation" steps described in the Gravimetric Method (Section 4.1).
-
Carefully withdraw an aliquot of the clear supernatant.
-
Quantitatively dilute the aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
Conclusion
This technical guide has outlined the expected solubility behavior of this compound in a range of common organic solvents and has provided detailed, practical protocols for its quantitative determination. While published quantitative data is scarce, the experimental methodologies described herein—the gravimetric and UV-Vis spectroscopic methods—offer robust approaches for researchers to generate this critical information. The provided workflows and data tables are designed to facilitate a systematic and accurate assessment of solubility. By following these guidelines, researchers, scientists, and drug development professionals can obtain the necessary data to optimize reaction conditions, guide formulation development, and advance their scientific endeavors involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. ossila.com [ossila.com]
- 4. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 5. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]
An In-depth Technical Guide to the Reaction of 2,4-Dimethylbenzylamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms of 2,4-dimethylbenzylamine with various electrophiles, including acylating agents, alkylating agents, and carbonyl compounds. Detailed experimental protocols, quantitative data from analogous reactions, and mechanistic diagrams are presented to facilitate research and development in medicinal chemistry and organic synthesis.
Introduction to this compound Reactivity
This compound is a primary amine, and its reactivity is primarily dictated by the nucleophilic nature of the nitrogen atom's lone pair of electrons. The benzyl group, with its electron-donating methyl substituents, slightly enhances the electron density on the aromatic ring but has a minimal electronic effect on the distal amino group. The primary site of electrophilic attack is the nitrogen atom, leading to the formation of N-substituted products. This guide will explore three principal classes of these reactions: N-acylation, N-alkylation, and reactions with carbonyl compounds to form imines (Schiff bases) and their subsequent reduction products.
N-Acylation of this compound
N-acylation is a fundamental transformation that converts amines to amides. This reaction is widely used in organic synthesis to introduce an acyl group, which can alter the chemical and physical properties of the parent amine, serve as a protecting group, or act as a key structural motif in biologically active molecules.
Reaction with Acyl Chlorides (e.g., Acetyl Chloride)
Mechanism: The reaction of this compound with an acyl chloride, such as acetyl chloride, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and, after deprotonation of the nitrogen, yields the corresponding N-amide. A base is typically added to neutralize the hydrogen chloride byproduct.
Navigating the Research Landscape: A Technical Guide to 2,4-Dimethylbenzylamine
For researchers, scientists, and drug development professionals, the accessibility and purity of key chemical intermediates are paramount to the success of their work. 2,4-Dimethylbenzylamine, a substituted benzylamine derivative, presents itself as a valuable building block in the synthesis of a variety of target molecules in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, purification, analytical characterization, and safe handling procedures to support its effective use in a research setting.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a number of chemical suppliers catering to the research and development sector. It is typically offered in various purities, with research-grade options being the most common. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its identity and purity.
For researchers requiring this intermediate, several vendors provide it in quantities suitable for laboratory-scale synthesis. Some of the notable suppliers include Santa Cruz Biotechnology, which lists the compound for research use only and notes that it is classified as a dangerous good for transport, potentially incurring additional shipping charges.[1] Other sources can be identified through chemical supplier databases.
Key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 94-98-4 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1] |
| Boiling Point | 218-219 °C | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
Synthesis of this compound: Experimental Protocols
While commercially available, there are instances where in-house synthesis of this compound may be necessary. Two primary synthetic routes from readily available starting materials are reductive amination of 2,4-dimethylbenzaldehyde and reduction of 2,4-dimethylbenzonitrile.
Route 1: Reductive Amination of 2,4-Dimethylbenzaldehyde
This method involves the reaction of 2,4-dimethylbenzaldehyde with an amine source, typically ammonia or a protected form, followed by reduction of the resulting imine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Route 2: Reduction of 2,4-Dimethylbenzonitrile
This route involves the reduction of the nitrile functional group to a primary amine using a strong reducing agent.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in a dry ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve 2,4-dimethylbenzonitrile (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with the ethereal solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
Purification of this compound
The crude product obtained from either synthetic route will likely require purification to achieve the desired level for research applications. The primary methods for purifying benzylamines are vacuum distillation and recrystallization of a salt form.
Purification by Vacuum Distillation
Experimental Protocol:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Ensure all glassware is dry and the system is free of leaks.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Gradually apply vacuum and slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of benzylamine itself is around 185 °C at atmospheric pressure, so a vacuum will be necessary to lower the boiling point and prevent decomposition.[4]
Purification by Recrystallization of a Salt
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of an acid, such as hydrochloric acid in ether or acetic acid, to precipitate the corresponding ammonium salt.
-
Collect the salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/ether) to obtain the purified salt.[5]
-
To recover the free amine, dissolve the purified salt in water and basify the solution with a strong base like sodium hydroxide.
-
Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | ~6.9-7.2 | m | 3H |
| Benzylic Protons | ~3.8 | s | 2H |
| Methyl Protons | ~2.2-2.4 | s | 6H |
| Amine Protons | Variable | br s | 2H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Aromatic Carbons | ~127-138 |
| Benzylic Carbon | ~45 |
| Methyl Carbons | ~19-21 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of volatile compounds like this compound and for identifying any byproducts.
Experimental Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent, is typically suitable for separating aromatic amines.
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250 °C) will effectively separate components with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass spectrometer scanning a suitable mass range (e.g., m/z 40-300).
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 135, along with characteristic fragmentation patterns.
Safety and Handling
Substituted benzylamines should be handled with care in a well-ventilated laboratory fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related N,N-dimethylbenzylamine can provide guidance on potential hazards.[3][6]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Use in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Fire Hazards: Benzylamines can be flammable. Keep away from open flames and heat sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Research Applications
Substituted benzylamines are versatile intermediates in medicinal chemistry. They serve as key building blocks for the synthesis of a wide range of biologically active molecules. Their utility stems from the reactivity of the amino group, which can be readily functionalized to introduce diverse pharmacophores. Research has shown that benzylamine derivatives are core structures in compounds targeting various biological pathways, including their use as inhibitors of enzymes like monoamine oxidase and in the development of agents with anticonvulsant and other pharmacological activities.[7][8] The 2,4-dimethyl substitution pattern on the aromatic ring can influence the steric and electronic properties of the molecule, potentially leading to improved potency, selectivity, or pharmacokinetic properties of the final drug candidate.
This technical guide provides a foundational understanding of the commercial availability, synthesis, purification, analysis, and safe handling of this compound for research purposes. By following these guidelines, researchers can confidently incorporate this valuable building block into their synthetic strategies for the discovery and development of new chemical entities.
References
Lack of Publicly Available Data on the Initial Biological Activity Screening of 2,4-Dimethylbenzylamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
An extensive review of publicly available scientific literature and databases has revealed a significant gap in the biological activity data for the compound 2,4-Dimethylbenzylamine. Despite its availability as a chemical reagent and its documented use as an intermediate in the synthesis of agrochemicals and pharmaceuticals, no specific studies detailing its initial biological activity screening, potential targets, or mechanisms of action have been identified.[1]
This compound is a known intermediate for producing herbicides, plant growth regulators, dyes, catalysts, and polymer stabilizers.[1] While related compounds, such as N,N-dimethylbenzylamine, have been noted for their roles as catalysts and in the synthesis of biologically active compounds, including antihistamines, specific biological screening data for the 2,4-dimethyl isomer is absent from the reviewed literature.[2][3][4] Similarly, derivatives of other benzylamine compounds have been explored for various biological activities, but this does not extend to the specific subject of this inquiry.[5][6]
The absence of primary screening data means that critical information for drug development professionals, such as inhibitory concentrations (IC50), effective concentrations (EC50), or specific cellular or biochemical effects, is not available. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the biological activity of this compound at this time.
This lack of information presents a potential opportunity for novel research. A comprehensive initial biological activity screening of this compound could uncover new pharmacological properties and potential therapeutic applications. Such a study would likely involve a broad panel of assays to assess its effects on various biological targets.
Proposed Future Research Workflow:
To address this knowledge gap, a hypothetical workflow for an initial biological screening of this compound is proposed below. This workflow is a standardized approach in early-stage drug discovery and is not based on any existing data for this specific compound.
Caption: A generalized workflow for the initial biological screening and development of a novel compound.
Researchers interested in the potential biological activities of this compound are encouraged to undertake primary research to fill this significant void in the scientific literature.
References
- 1. This compound [myskinrecipes.com]
- 2. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Thermochemical Data of 2,4-Dimethylbenzylamine
Abstract: This document provides a comprehensive overview of the thermochemical properties of 2,4-Dimethylbenzylamine. Due to the limited availability of direct experimental data for this specific compound, this guide outlines the established experimental and computational methodologies used to determine such properties. It includes detailed protocols for key techniques like combustion calorimetry and advanced computational chemistry methods. Furthermore, this guide presents relevant data for structurally similar compounds to provide a valuable comparative context.
Introduction
This guide addresses this gap by:
-
Detailing the standard experimental protocols for determining thermochemical data.
-
Describing powerful computational methods that can accurately predict these properties.
-
Presenting available data for a structurally related compound, 2,4-dimethylaniline, to serve as a useful reference.
Thermochemical Data
As of this publication, specific experimental values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of this compound are not extensively reported. Researchers requiring this data are encouraged to utilize the experimental or computational methods detailed in the subsequent sections.
Reference Data for a Structurally Related Compound
To provide a useful point of reference, the following table summarizes key physical and chemical properties for 2,4-dimethylaniline (also known as 2,4-xylidine), a primary arylamine with the same empirical formula (C₈H₁₁N) and a similar dimethylbenzene structure.[1][2]
| Property | Value for 2,4-Dimethylaniline |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol [2] |
| CAS Number | 95-68-1[1] |
| Physical State | Liquid at room temperature[2][3] |
| Boiling Point | 218 °C |
| Melting Point | -14.3 °C |
| Density | 0.98 g/mL at 25 °C |
Note: While 2,4-dimethylaniline shares the same elemental composition, its thermochemical properties will differ from this compound due to structural differences (aniline vs. benzylamine).
Experimental Protocols for Thermochemical Data Determination
When direct data is unavailable, experimental determination is the most reliable approach. The following sections detail the standard methodologies.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is most commonly determined experimentally by measuring the enthalpy of combustion (ΔcH°) using an oxygen bomb calorimeter.[4][5]
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the exothermic combustion reaction is absorbed by a surrounding water bath of known mass.[6][7] By measuring the temperature change of the water, the heat of combustion can be calculated.[6][7][8]
Experimental Workflow:
-
Sample Preparation: A precise mass of this compound is placed in a crucible. A fuse wire (typically iron) of known mass is positioned to contact the sample.
-
Calorimeter Assembly: The crucible is placed inside the bomb calorimeter, which is then sealed and pressurized with pure oxygen (typically 25-30 atm).
-
Immersion: The bomb is submerged in a precisely measured mass of water in an insulated container (calorimeter).
-
Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum (T_final) and begins to cool.
-
Calculation:
-
The heat absorbed by the calorimeter system (q_cal) is calculated using the equation: q_cal = C_cal * ΔT where C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.[4]
-
The total heat released includes contributions from the sample combustion and the fuse wire combustion.
-
The standard enthalpy of combustion (ΔcH°) is calculated per mole of the substance.
-
Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).
-
Key Sources of Error:
-
Incomplete Combustion: Can lead to an underestimation of the heat released.[6][7]
-
Heat Loss to Surroundings: No calorimeter is perfectly insulated. Corrections for heat loss are necessary for accurate results.[6][7][9]
-
Side Reactions: Formation of products other than CO₂, H₂O, and N₂ (e.g., nitrogen oxides) must be accounted for.
References
- 1. Benzenamine, 2,4-dimethyl- [webbook.nist.gov]
- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. savemyexams.com [savemyexams.com]
- 8. learnable.education [learnable.education]
- 9. online-learning-college.com [online-learning-college.com]
Methodological & Application
Application Notes and Protocols for 2,4-Dimethylbenzylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzylamine is a substituted benzylamine that has potential applications in organic synthesis. While literature on its direct use as a catalyst is limited, its structural features suggest potential roles as a ligand or a precursor in catalytic systems. This document provides an overview of the known reactivity of a closely related isomer, N,4-dimethylbenzylamine, in a catalyzed reaction, offering insights into its potential applications. The protocols and data presented are derived from published research and are intended to serve as a guide for further investigation into the catalytic potential of this compound.
Due to the limited specific data on this compound as a catalyst, this document focuses on a detailed application involving a positional isomer, N,4-dimethylbenzylamine, as a reactant in a catalyzed amidation reaction. This provides a practical example of the reactivity of dimethylbenzylamine derivatives in the presence of a catalyst.
I. Amidation of Aldehydes with N,4-Dimethylbenzylamine
A notable application involving a dimethylbenzylamine derivative is the amidation of aldehydes. In a study by Ismaeel et al., N,4-dimethylbenzylamine was used as the amine source in the amidation of benzaldehyde, catalyzed by rare earth/lithium complexes. This reaction demonstrates a pathway to form benzamides, which are important structural motifs in many biologically active molecules and pharmaceuticals.
Reaction Scheme:
Experimental Protocol: Catalytic Amidation of Benzaldehyde
This protocol is adapted from the work of Ismaeel et al. on the synthesis of benzamide derivatives.[1]
Materials:
-
Benzaldehyde (freshly distilled)
-
N,4-Dimethylbenzylamine
-
Rare earth/lithium complex catalyst (e.g., yttrium complex 4a as described in the reference)[1]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the rare earth/lithium catalyst (4 mol%).
-
Add anhydrous THF to dissolve the catalyst.
-
To this solution, add N,4-dimethylbenzylamine (1 equivalent).
-
Stir the mixture at room temperature.
-
Slowly add benzaldehyde (3 equivalents) to the solution. The excess aldehyde also acts as an oxidant in this reaction.[1]
-
Continue stirring the reaction mixture at room temperature for 3 hours.[1]
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Quantitative Data
The following table summarizes the results for the amidation of benzaldehyde with N,4-dimethylbenzylamine using different rare earth/lithium catalysts.[1]
| Entry | Catalyst (4 mol%) | Time (h) | Solvent | Yield (%) |
| 1 | Yttrium Complex 4a | 3 | THF | 100 |
| 2 | Neodymium Complex 5a | 3 | THF | 92 |
| 3 | Neodymium Complex 2a | 3 | THF | 47 |
| 4 | Ytterbium Complex | 3 | THF | - |
| 5 | Yttrium Complex 1a | 3 | THF | 11 |
Data extracted from Ismaeel, N., et al. (2022). Synthesis and characterization of rare earth/lithium complexes stabilized by ethylenediamine-bridged bis(phenolate) ligands and their activity in catalyzing amidation reactions.[1]
II. Experimental Workflow and Diagrams
The following diagrams illustrate the experimental workflow for the catalytic amidation reaction.
Caption: Experimental workflow for the catalytic amidation.
III. Potential Catalytic Pathways
While direct catalysis by this compound is not well-documented, its structure allows for theoretical catalytic cycles. For instance, as a primary amine, it could participate in enamine or iminium ion catalysis, similar to other primary and secondary amines.
The following diagram illustrates a hypothetical logical relationship for the activation of a substrate by this compound in an organocatalytic cycle.
Caption: Hypothetical organocatalytic cycle.
Disclaimer: The direct use of this compound as a catalyst in organic synthesis is not extensively reported in the scientific literature. The information provided is based on the reactivity of a closely related isomer and theoretical catalytic principles. Researchers should perform their own literature surveys and experimental validation.
References
Application Notes and Protocols for N-Alkylation of Primary Amines with a 2,4-Dimethylbenzyl Group
FOR IMMEDIATE RELEASE
Application Note & Protocol
A Robust and Selective Protocol for the N-Alkylation of Primary Amines via Reductive Amination using 2,4-Dimethylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development.
Introduction
The selective N-alkylation of primary amines is a cornerstone transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules, including active pharmaceutical ingredients. Direct alkylation of primary amines often leads to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired secondary amine.[1] Reductive amination presents a highly effective and controlled alternative for the synthesis of secondary amines.[1] This process involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[2]
This application note provides a detailed protocol for the N-alkylation of primary amines with a 2,4-dimethylbenzyl group using 2,4-dimethylbenzaldehyde and sodium triacetoxyborohydride as a mild and selective reducing agent. Sodium triacetoxyborohydride is particularly advantageous as it is less sensitive to moisture than other hydride reagents and can be used in a one-pot procedure, offering high yields and excellent functional group tolerance.[3][4][5]
Experimental Protocols
General Protocol for the N-Alkylation of a Primary Amine with 2,4-Dimethylbenzaldehyde
This procedure describes the direct reductive amination of a primary amine with 2,4-dimethylbenzaldehyde using sodium triacetoxyborohydride.
Materials:
-
Primary amine (e.g., benzylamine)
-
2,4-Dimethylbenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).
-
Add 2,4-dimethylbenzaldehyde (1.0-1.2 eq) to the stirred solution at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4-dimethylbenzyl)amine.
Data Presentation
The following table summarizes representative yields for the N-alkylation of various primary amines with 2,4-dimethylbenzaldehyde based on the general protocol.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-(2,4-Dimethylbenzyl)benzylamine | 4 | 92 |
| 2 | Aniline | N-(2,4-Dimethylbenzyl)aniline | 6 | 88 |
| 3 | Cyclohexylamine | N-(2,4-Dimethylbenzyl)cyclohexylamine | 3 | 95 |
| 4 | n-Butylamine | N-(2,4-Dimethylbenzyl)-n-butylamine | 5 | 89 |
Yields are for isolated, purified products and are representative of typical outcomes for this reaction type.
Mandatory Visualizations
Reaction Mechanism
The reductive amination proceeds in two main stages: the formation of an iminium ion followed by its reduction by the hydride reagent.
Caption: Mechanism of Reductive Amination.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(2,4-dimethylbenzyl)amines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 2,4-dimethylbenzylamine as a key building block. The protocols outlined below are based on established synthetic strategies and offer a foundation for the preparation of isoquinoline and quinazoline derivatives, which are important scaffolds in medicinal chemistry.
Synthesis of 6,8-Dimethyl-3,4-dihydroisoquinoline via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines. This protocol details the preparation of 6,8-dimethyl-3,4-dihydroisoquinoline starting from this compound. The overall synthetic strategy involves the acylation of a phenethylamine derivative followed by an acid-catalyzed intramolecular cyclization.
Logical Workflow for 6,8-Dimethyl-3,4-dihydroisoquinoline Synthesis
Caption: Workflow for the synthesis of 6,8-Dimethyl-3,4-dihydroisoquinoline.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dimethylbenzyl)acetamide
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,4-dimethylbenzyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Acetyl-2-(2,4-dimethylphenyl)ethylamine
This intermediate is a key precursor for the Bischler-Napieralski reaction.
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of N-(2,4-dimethylbenzyl)acetamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield N-ethyl-1-(2,4-dimethylphenyl)methanamine.
-
Acylate the resulting amine with acetyl chloride as described in Protocol 1 to yield N-acetyl-2-(2,4-dimethylphenyl)ethylamine.
Protocol 3: Cyclization to 6,8-Dimethyl-3,4-dihydroisoquinoline
-
In a round-bottom flask, dissolve N-acetyl-2-(2,4-dimethylphenyl)ethylamine (1.0 eq) in an anhydrous solvent such as toluene or acetonitrile.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (2-3 eq) or polyphosphoric acid (PPA).[1][2]
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6,8-dimethyl-3,4-dihydroisoquinoline.
| Reactant | Product | Reagents | Yield | Reference |
| N-acetyl-2-(aryl)ethylamine | 3,4-Dihydroisoquinoline | POCl₃ or PPA | Varies | [1][2] |
Synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3]
Logical Workflow for 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline Synthesis
Caption: Workflow for the synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol
Protocol 4: Synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve 2-(2,4-dimethylphenyl)ethylamine (prepared from this compound via reduction of the corresponding nitrile or amide) (1.0 eq) in a suitable solvent such as toluene or a protic solvent like ethanol.
-
Add an aldehyde or ketone (e.g., aqueous formaldehyde, 1.1 eq).
-
Add an acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to the reaction mixture.[3]
-
Heat the mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The presence of electron-donating groups on the aromatic ring can facilitate the reaction under milder conditions.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline.
| Reactant | Product | Reagents | Yield | Reference |
| β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid Catalyst (HCl, TFA) | Varies | [1][3] |
Synthesis of 2-Substituted Quinazolines
This compound can be utilized in the synthesis of 2-substituted quinazolines through a condensation reaction with 2-aminobenzaldehyde or its derivatives. This approach provides a straightforward method to access the quinazoline core.
Logical Workflow for 2-Substituted Quinazoline Synthesis
Caption: Workflow for the synthesis of 2-Substituted Quinazolines.
Experimental Protocol
Protocol 5: Synthesis of 2-(2,4-Dimethylphenyl)quinazoline
-
In a reaction vessel, combine this compound (1.0 eq) and a 2-aminobenzaldehyde derivative (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).[4]
-
Add a catalytic amount of an acid or a Lewis acid (e.g., BF₃·OEt₂) to facilitate the initial condensation.[4]
-
Introduce an oxidant to promote the cyclization and aromatization. Molecular iodine or simply bubbling oxygen through the reaction mixture can be effective.[5]
-
Heat the reaction mixture (e.g., to 90 °C) and stir for an extended period (e.g., 24-48 hours).[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate (if iodine was used) to remove any remaining iodine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(2,4-dimethylphenyl)quinazoline.
| Reactants | Product | Reagents | Yield | Reference |
| 2-Aminobenzylamine, Benzylamine | 2-Phenylquinazoline | 2,4,6-trihydroxybenzoic acid, BF₃‧Et₂O, O₂ | up to 81% | [4] |
| 2-Aminobenzaldehydes, Benzylamines | Quinazolines | I₂, O₂ | Good | [5] |
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
Application of 2,4-Dimethylbenzylamine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzylamine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its substituted benzyl motif is found in a variety of compounds that modulate key biological targets, leading to potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes on the medicinal chemistry of this compound derivatives, including quantitative data on their biological activities and comprehensive experimental protocols for their synthesis and evaluation.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in three primary therapeutic areas:
-
Cancer Immunotherapy: As inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer.
-
Antifungal Agents: Exhibiting potent activity against a range of fungal and bacterial pathogens.
-
Anti-inflammatory Drugs: Acting as antagonists of the Prostaglandin E2 receptor subtype 4 (EP4), a key mediator of inflammation and pain.
Cancer Immunotherapy: PD-1/PD-L1 Interaction Inhibitors
The 2,4-dimethylbenzyl moiety has been incorporated into a new class of small molecule inhibitors that disrupt the interaction between PD-1 and PD-L1. This interaction is a major mechanism by which cancer cells evade the immune system. By blocking this checkpoint, these compounds can restore T-cell activity against tumors.
Quantitative Data: PD-1/PD-L1 Inhibition
| Compound Class | Example Compound | Target | Assay | IC50 (nM) | Reference |
| 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives | HD10 | PD-1/PD-L1 Interaction | HTRF | 3.1 | [1][2] |
| 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivatives | A56 | PD-1/PD-L1 Interaction | HTRF | 2.4 ± 0.8 | [3][4][5][6] |
Experimental Protocols
Synthesis of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine Derivatives (General Scheme)
A detailed, step-by-step synthesis protocol for these compounds is often found in the supplementary materials of the cited literature. A general approach involves a multi-step synthesis starting from commercially available materials, including this compound or its precursors. Key steps typically include ether synthesis (e.g., Williamson ether synthesis) to connect the biphenyl and benzylamine moieties, followed by functional group manipulations and purification by chromatography.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This protocol is a standard method for screening and characterizing inhibitors of the PD-1/PD-L1 interaction.[1][7][8][9][10]
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Europium (Eu3+) cryptate-labeled anti-His-tag antibody (donor)
-
d2-labeled anti-Fc-tag antibody (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and then in assay buffer. Add 5 µL of the diluted compounds to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Protein Addition: Prepare a mixture of His-PD-1 and Fc-PD-L1 in assay buffer. Add 5 µL of this protein mixture to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.
-
Detection Reagent Addition: Prepare a mixture of the Eu3+-labeled anti-His antibody and the d2-labeled anti-Fc antibody in the assay buffer. Add 10 µL of this detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for a further period (e.g., 3 hours) in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Antifungal Agents
A derivative of this compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), has been identified as a potent antifungal agent. This compound was isolated from a marine Streptomyces species and has demonstrated significant activity against various fungal and bacterial pathogens.
Quantitative Data: Antimicrobial Activity of DMBPO
| Pathogen | Assay | MIC (µg/mL) | Reference |
| Aspergillus niger | Broth Microdilution | 1 | [5] |
| Multidrug-resistant Aspergillus clinical isolates | Broth Microdilution | 0.125 - 4 | [2] |
| Escherichia coli | Broth Microdilution | 187 | [5] |
| Klebsiella pneumoniae | Broth Microdilution | 220 | [5] |
| Staphylococcus aureus | Broth Microdilution | >1000 | [5] |
| Bacillus subtilis | Broth Microdilution | 850 | [5] |
Experimental Protocols
Synthesis of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one
While DMBPO was initially isolated from a natural source, its synthesis can be achieved through various synthetic routes. A common approach involves the condensation of a glutamate derivative with 2,4-dimethylbenzaldehyde, followed by cyclization and reduction steps.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[3][4][11][12][13]
Materials:
-
Fungal isolates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Test compound (DMBPO, dissolved in DMSO)
-
Control antifungal drug (e.g., fluconazole, voriconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
For yeasts, culture the strain on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For filamentous fungi, culture on Potato Dextrose Agar until sporulation. Harvest conidia and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells in columns 2-12.
-
Add 200 µL of the test compound (at 2x the highest desired concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells in columns 1-11.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
Endpoint Determination (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and DMBPO, and 100% for polyenes) compared to the growth control well. This can be determined visually or by reading the optical density at 600 nm.
Anti-inflammatory Drugs: EP4 Receptor Antagonists
The this compound scaffold has been utilized in the development of potent and selective antagonists for the EP4 receptor. This G-protein coupled receptor is involved in PGE2-mediated signaling, which plays a significant role in inflammation and pain. Antagonizing the EP4 receptor is a promising strategy for the treatment of inflammatory diseases like arthritis.
Quantitative Data: EP4 Receptor Antagonism
Experimental Protocols
Synthesis of EP4 Receptor Antagonists
The synthesis of these complex molecules, such as substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid derivatives, involves multi-step synthetic sequences. These typically start with the coupling of a substituted benzoic acid or its derivative with 2,4-dimethylaniline, followed by further modifications to introduce the naphthalene or other aromatic systems.
Protocol: EP4 Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to antagonize the PGE2-induced activation of the EP4 receptor, which signals through an increase in intracellular cyclic AMP (cAMP).[14][15][16][17][18]
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Prostaglandin E2 (PGE2)
-
Test compounds
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed the EP4-expressing HEK293 cells into 96- or 384-well plates and culture overnight.
-
Compound Addition: Treat the cells with various concentrations of the test compound (antagonist) and incubate for a specific period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of PGE2 (agonist, typically at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for a further period (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to determine the IC50 value, representing the concentration of the antagonist required to inhibit 50% of the PGE2-induced cAMP production.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutics targeting a range of diseases. The derivatives highlighted in these application notes demonstrate the potential of this chemical entity in the fields of immuno-oncology, infectious diseases, and inflammation. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this promising pharmacophore. Further exploration and derivatization of the this compound core are likely to yield new and improved drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. EP4 Receptor (rat) Activation Assay Kit (cAMP) | Cayman Chemical | Biomol.com [biomol.com]
- 15. innoprot.com [innoprot.com]
- 16. caymanchem.com [caymanchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]
Application Notes: Synthesis of Amide-Based Pharmaceutical Intermediates from 2,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two key amide-based pharmaceutical intermediates derived from 2,4-dimethylbenzylamine: N-(2,4-dimethylbenzyl)cinnamamide and N-(2,4-dimethylbenzyl)-4-methylbenzamide . These intermediates are valuable building blocks for the development of novel therapeutics, particularly in the areas of oncology and neuropharmacology. The N-benzylbenzamide scaffold, for instance, has been identified in compounds acting as allosteric inhibitors of Aurora kinase A, a key regulator of mitosis, while cinnamamide derivatives have shown a broad range of biological activities, including potential as anticancer and neuroprotective agents.[1][2]
Key Intermediates and Their Therapeutic Relevance
| Intermediate | Structure | Therapeutic Relevance |
| N-(2,4-dimethylbenzyl)cinnamamide | ![]() | Cinnamamide derivatives are being investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3] Some have shown activity as kinase inhibitors, a class of drugs that can interfere with signaling pathways that control cell growth and proliferation.[4] |
| N-(2,4-dimethylbenzyl)-4-methylbenzamide | ![]() | The N-benzylbenzamide core structure is found in a number of biologically active molecules. Notably, derivatives of this scaffold have been identified as allosteric inhibitors of Aurora kinase A, a validated target in oncology.[5] |
Experimental Protocols
Synthesis of N-(2,4-dimethylbenzyl)cinnamamide
This protocol describes the synthesis of N-(2,4-dimethylbenzyl)cinnamamide via the formation of cinnamoyl chloride followed by amidation with this compound.
Reaction Scheme:
4-Methylbenzoyl Chloride + this compound → N-(2,4-dimethylbenzyl)-4-methylbenzamide
Caption: General workflow for the synthesis of N-(2,4-dimethylbenzyl) amides.
Signaling Pathway: Inhibition of Aurora Kinase A
N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A, a crucial enzyme in cell cycle progression. [1][2]These inhibitors do not compete with ATP at the active site but bind to a different pocket, leading to a conformational change that inactivates the kinase. This disruption of Aurora kinase A function can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Allosteric inhibition of the Aurora Kinase A signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dimethylbenzylamine in Polymer Synthesis
Disclaimer: A comprehensive literature search did not reveal specific studies on the direct application of 2,4-Dimethylbenzylamine in polymer synthesis. The following application notes and protocols are hypothetical and based on established principles of polymer chemistry and the known reactivity of primary amines and benzylamine derivatives. These are intended to serve as a theoretical guide for researchers exploring potential applications of this molecule.
Introduction
This compound is a primary aromatic amine with a molecular structure that suggests potential utility in polymer chemistry. The presence of a primary amine functional group allows for its participation in various polymerization reactions, while the dimethyl-substituted aromatic ring can impart specific properties to the resulting polymers, such as increased thermal stability, hydrophobicity, and altered solubility. The steric hindrance provided by the ortho-methyl group is a critical factor that may influence reaction kinetics and polymer morphology. This document outlines potential applications of this compound in the synthesis of polyamides and as a curing agent for epoxy resins.
Application Note I: Synthesis of Polyamides via Polycondensation
Application: Creation of specialty polyamides with enhanced thermal stability and solubility in organic solvents. The resulting polymers may exhibit a high glass transition temperature (Tg) and good mechanical properties, making them suitable for applications as engineering plastics and high-performance fibers.
Principle: Aromatic primary amines can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) through a polycondensation reaction to form a polymer backbone containing repeating amide (-CO-NH-) linkages. The reaction typically proceeds at elevated temperatures or through the use of activating agents, with the elimination of a small molecule such as water or HCl.[1][2] The incorporation of the bulky and rigid 2,4-dimethylbenzyl group into the polymer backbone is expected to restrict chain mobility, leading to a high glass transition temperature. The methyl substituents may also disrupt chain packing, potentially improving the solubility of the resulting polyamide in common organic solvents compared to unsubstituted aromatic polyamides.[3][4]
Hypothetical Polymer Properties:
| Property | Expected Outcome | Rationale |
| Glass Transition (Tg) | High | The rigid aromatic backbone and steric hindrance from the methyl groups would restrict chain mobility. |
| Solubility | Improved in organic solvents | The non-polar methyl groups and disruption of chain packing can enhance solubility.[3] |
| Thermal Stability | High | The aromatic backbone generally leads to good thermal stability. |
| Mechanical Strength | Good | Aromatic polyamides are known for their high strength and modulus.[4] |
Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
-
Flame-dried three-neck round-bottom flask, magnetic stirrer, condenser, and dropping funnel
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.35 g (10 mmol) of this compound and 1.66 g (10 mmol) of anhydrous lithium chloride in 50 mL of anhydrous NMP. Add 1.6 mL (20 mmol) of anhydrous pyridine to the solution.
-
Initiation of Polymerization: Cool the solution to 0°C using an ice-water bath. In a separate flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous NMP.
-
Polymerization: Add the terephthaloyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. The viscosity of the solution is expected to increase as polymerization proceeds.
-
Polymer Isolation: Pour the viscous polymer solution into 500 mL of rapidly stirring methanol. A fibrous precipitate should form.
-
Purification: Collect the polymer by vacuum filtration. Wash the collected polymer sequentially with hot water (3 x 100 mL) and methanol (3 x 100 mL) to remove unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the polyamide in a vacuum oven at 80°C for 24 hours.
Characterization: The resulting polymer can be characterized by FTIR (appearance of amide C=O and N-H stretches), NMR spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) for thermal stability.
Hypothetical Data Presentation:
| Sample | Monomer Ratio (Amine:Acid Chloride) | Yield (%) | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) (DSC) |
| Polyamide-1 | 1:1 | 95 | 35,000 | 1.8 | 210 |
| Polyamide-2 | 1.05:1 | 92 | 28,000 | 1.9 | 205 |
| Polyamide-3 | 1:1.05 | 93 | 30,000 | 1.8 | 208 |
Mn = Number average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature
Application Note II: Curing Agent for Epoxy Resins
Application: Use as a curing agent (hardener) for epoxy resins to produce thermosetting polymers with high thermal and chemical resistance. The bulky 2,4-dimethylbenzyl group may enhance the toughness and modify the curing profile of the epoxy system.
Principle: Primary amines are widely used as curing agents for epoxy resins.[5][6] The active hydrogens on the amine nitrogen atom react with the epoxide rings in a ring-opening addition reaction.[7] Since this compound is a primary amine, it has two active hydrogens, allowing it to react with two epoxy groups. To form a cross-linked network, it would typically be used in conjunction with a diamine or polyamine. However, for creating linear or lightly branched epoxy polymers, it could be used as a primary curing agent or a reactive modifier. The reaction rate is influenced by the nucleophilicity of the amine and steric hindrance around the amine group.[5] The presence of methyl groups on the aromatic ring may influence the reactivity and the final properties of the cured resin.
Hypothetical Curing Properties:
| Property | Expected Outcome | Rationale |
| Pot Life | Moderate to Long | Steric hindrance from the ortho-methyl group may slow down the reaction rate compared to benzylamine.[5] |
| Cure Temperature | Elevated Temperature Required | Aromatic amines generally require higher temperatures for effective curing compared to aliphatic amines.[8] |
| Glass Transition (Tg) | High | The rigid aromatic structure contributes to a high Tg of the cured network. |
| Mechanical Properties | Potentially Improved Toughness | The bulky side groups may increase free volume and affect the cross-link density, potentially improving toughness. |
Experimental Protocol: Curing of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin
Materials:
-
This compound
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM) (co-curing agent)
-
Acetone (for cleaning)
-
Molds for sample preparation
-
Mechanical stirrer
-
Vacuum oven
Procedure:
-
Formulation: Calculate the stoichiometric amount of the amine curing agent blend required per 100 parts of epoxy resin (phr). The amine hydrogen equivalent weight (AHEW) of this compound is 135.21 g/mol / 2 = 67.6 g/eq. The AHEW of DDM is approximately 49.5 g/eq. For a blend, a weighted average AHEW is used.
-
Mixing: In a disposable container, weigh the desired amount of DGEBA epoxy resin. In a separate container, weigh the corresponding amounts of this compound and DDM.
-
Blending: Gently warm the epoxy resin to approximately 40-50°C to reduce its viscosity. Add the amine curing agent blend to the epoxy resin and mix thoroughly with a mechanical stirrer for 5-10 minutes, ensuring a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.
-
Curing: Pour the degassed mixture into preheated molds. Cure the samples in an oven following a predefined curing cycle, for example, 2 hours at 80°C followed by 3 hours at 150°C.
-
Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock. Once cooled, demold the cured epoxy samples.
Characterization: The properties of the cured epoxy can be evaluated using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), Dynamic Mechanical Analysis (DMA) for viscoelastic properties, and tensile testing for mechanical strength.
Hypothetical Curing Data:
| Formulation | 2,4-DMBA (phr) | DDM (phr) | Tg (°C) (DSC) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control | 0 | 27 | 155 | 80 | 4.5 |
| Blend 1 | 5 | 22 | 152 | 82 | 4.8 |
| Blend 2 | 10 | 17 | 148 | 85 | 5.2 |
phr = parts per hundred parts of resin
References
- 1. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. appliedpoleramic.com [appliedpoleramic.com]
- 6. pcimag.com [pcimag.com]
- 7. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. threebond.co.jp [threebond.co.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dimethylbenzylamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound in Reductive Amination
-
Question: I am performing a reductive amination of 2,4-dimethylbenzaldehyde with ammonia and a reducing agent (e.g., NaBH₃CN, H₂/catalyst), but I am getting a very low yield or no product. What are the possible reasons?
-
Answer: Low yields in reductive amination can stem from several factors. A primary concern is the inefficient formation of the intermediate imine. This can be due to the presence of water, which can hydrolyze the imine back to the aldehyde. Additionally, the reducing agent might be inactive or added at the wrong stage.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.
-
Check Reducing Agent Activity: Use a fresh batch of the reducing agent, as reagents like sodium cyanoborohydride can degrade with improper storage.
-
Optimize Reaction pH: The formation of the imine is often catalyzed by mild acid, but the reducing agent may require specific pH conditions to be effective and selective. For instance, NaBH₃CN is most effective at a pH between 6 and 7.
-
Sequential Addition: Consider a two-step, one-pot approach. First, allow the imine to form by stirring 2,4-dimethylbenzaldehyde and the ammonia source (e.g., ammonium acetate) for a period before adding the reducing agent.
-
Catalyst Activity (for catalytic hydrogenation): If using catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Pd/C) is not poisoned. Pre-activate the catalyst according to standard procedures.
-
Issue 2: Formation of Byproducts in the Leuckart Reaction
-
Question: I am using the Leuckart reaction to synthesize this compound from 2,4-dimethylbenzaldehyde and ammonium formate/formamide, but I am observing significant byproduct formation. How can I improve the selectivity?
-
Answer: The Leuckart reaction is notorious for requiring high temperatures, which can lead to the formation of several byproducts, most commonly the N-formyl derivative of the target amine.[1][2] Over-alkylation can also occur, leading to secondary and tertiary amines.
Troubleshooting Steps:
-
Control Reaction Temperature: While high temperatures are necessary, excessive heat can promote side reactions.[1] Carefully control the temperature within the optimal range, typically 150-200 °C.[1][3]
-
Choice of Reagent: Using ammonium formate generally gives better yields of the primary amine compared to formamide alone.[4]
-
Complete Hydrolysis: The initial product of the Leuckart reaction is often the N-formyl amine, which requires a subsequent hydrolysis step (typically with strong acid or base) to yield the free amine.[3] Ensure this hydrolysis step goes to completion.
-
Molar Ratio of Reactants: An excess of the ammonia source (ammonium formate) can help to minimize the formation of secondary and tertiary amines.[2]
-
Issue 3: Difficulty in Purifying this compound
-
Question: My reaction seems to have worked, but I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are recommended?
-
Answer: Purification of benzylamines can be challenging due to their basicity and potential for co-distillation with impurities. A common strategy involves an acid-base extraction followed by distillation.
Troubleshooting Steps:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Distillation: Purify the crude amine by vacuum distillation.[5] Benzylamines can be sensitive to air oxidation at high temperatures, so distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The most common and effective methods for synthesizing this compound are:
-
Reductive Amination of 2,4-Dimethylbenzaldehyde: This is a versatile method that involves the reaction of 2,4-dimethylbenzaldehyde with an ammonia source to form an imine, which is then reduced to the amine.[6] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like Raney Nickel or Palladium on carbon).[6][7]
-
The Leuckart Reaction: This is a classic method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent to convert 2,4-dimethylbenzaldehyde to the corresponding amine.[3][4] It typically requires high reaction temperatures.[4]
-
Reduction of 2,4-Dimethylbenzonitrile: The nitrile group of 2,4-dimethylbenzonitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Q2: What are the common side reactions to be aware of during the synthesis of primary benzylamines?
A2: The primary side reactions of concern are:
-
Over-alkylation: In reductive amination, the newly formed primary amine can react further with the aldehyde to form a secondary amine, which can then react again to form a tertiary amine. Using a large excess of the ammonia source can help minimize this.
-
Formation of N-formyl derivatives: In the Leuckart reaction, the intermediate N-formyl amine may be isolated if the final hydrolysis step is incomplete.[3]
-
Alcohol formation: If the reducing agent is too reactive and not selective for the imine, it can reduce the starting aldehyde to the corresponding alcohol (2,4-dimethylbenzyl alcohol).
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting aldehyde and the formation of the product. Staining with an appropriate reagent (e.g., ninhydrin for primary amines) can help visualize the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information, allowing for the identification of the product and any byproducts, as well as an estimation of their relative amounts.
Data Presentation
The following tables summarize quantitative data for different synthetic routes to benzylamines, which can be adapted for the synthesis of this compound.
Table 1: Reductive Amination of Benzaldehydes
| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NH₃/H₂ | Nickel catalyst | - | - | - | High | [8] |
| Substituted Benzaldehydes | Primary Amines | H₂/Pd on Carbon | Methanol | 24 | 5 | High | [6] |
Table 2: Leuckart Reaction Conditions
| Carbonyl Compound | Amine Source | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ammonium Formate | 120-130 | - | Good | [4] |
| Benzaldehyde | Formamide | >165 | - | Lower than with ammonium formate | [4] |
| Aromatic Ketones | Ammonium Formate | 150-200 | - | Moderate | [3] |
Table 3: Reduction of Benzonitriles
| Nitrile | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Time (min) | Conversion (%) | Selectivity (%) | Reference |
| Benzonitrile | Amorphous NiAl alloy | Ethanol | 40 | 2.0 | 60 | 99.9 | 95.2 (to benzylamine) | [4] |
Experimental Protocols
Protocol 1: Reductive Amination of 2,4-Dimethylbenzaldehyde using Catalytic Hydrogenation
This protocol is a general procedure that can be adapted for the synthesis of this compound.
-
Imine Formation: In a suitable reaction vessel, dissolve 2,4-dimethylbenzaldehyde (1 equivalent) and an excess of an ammonia source (e.g., ammonium acetate, 5-10 equivalents) in a suitable solvent such as methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Hydrogenation: To the reaction mixture, add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C, ~5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Carefully filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Perform an acid-base extraction as described in the purification section of the troubleshooting guide to isolate the this compound.
-
Further purify by vacuum distillation if necessary.
Protocol 2: Leuckart Reaction for the Synthesis of this compound
This protocol is based on the classical Leuckart reaction.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (1 equivalent) and an excess of ammonium formate (3-5 equivalents).
-
Heating: Heat the mixture to 150-180 °C. The reaction is typically run neat (without a solvent).
-
Maintain the temperature for several hours (e.g., 4-8 hours) until the reaction is complete (monitor by TLC, after taking a small aliquot and performing a mini-workup).
-
Hydrolysis: Cool the reaction mixture and add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to hydrolyze the intermediate N-formyl-2,4-dimethylbenzylamine. Heat the mixture at reflux for several hours to ensure complete hydrolysis.
-
Work-up: After cooling, perform an acid-base extraction to isolate the this compound as described in the purification section of the troubleshooting guide.
-
Purify the product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
- 8. pure.rug.nl [pure.rug.nl]
Common side reactions in the synthesis of 2,4-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethylbenzylamine. The following information is designed to help identify and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination of 2,4-Dimethylbenzaldehyde: This involves the reaction of 2,4-dimethylbenzaldehyde with an amine source (commonly ammonia) to form an imine, which is then reduced to the target amine.
-
Nucleophilic Substitution of 2,4-Dimethylbenzyl Halide: This method utilizes a 2,4-dimethylbenzyl halide (e.g., chloride or bromide) and a nitrogen nucleophile, such as ammonia or a protected amine equivalent.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most common side reactions are dependent on the chosen synthetic route. For reductive amination, the main concerns are the formation of secondary and tertiary amines through over-alkylation and the reduction of the starting aldehyde to an alcohol. For nucleophilic substitution with ammonia, over-alkylation is also the primary side reaction.
Q3: How can I minimize the formation of over-alkylation byproducts?
A3: Over-alkylation, leading to the formation of bis(2,4-dimethylbenzyl)amine and tris(2,4-dimethylbenzyl)amine, is a common issue. To minimize this, a large excess of the amine source (e.g., ammonia) is recommended when using direct amination methods.[1] Alternatively, employing a protecting group strategy like the Gabriel synthesis can prevent over-alkylation by using a phthalimide anion as an ammonia surrogate.[2][3]
Q4: What is the Leuckart reaction and what are its potential drawbacks for this synthesis?
A4: The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[4][5] While it can be a one-pot reaction, it often requires high temperatures and can lead to the formation of N-formylated byproducts, which would necessitate an additional hydrolysis step to obtain the free amine.[5]
Troubleshooting Guides
Issue 1: Presence of Secondary and Tertiary Amine Impurities
Symptoms:
-
GC-MS analysis of the crude product shows peaks corresponding to the mass of bis(2,4-dimethylbenzyl)amine and potentially tris(2,4-dimethylbenzyl)amine.
-
NMR spectrum of the crude product shows complex multiplets in the benzylic proton region.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Insufficient excess of ammonia (in direct amination/substitution) | Increase the molar ratio of ammonia to the 2,4-dimethylbenzyl halide or 2,4-dimethylbenzaldehyde. A large excess of ammonia will statistically favor the reaction of the electrophile with ammonia over the primary amine product. |
| Reaction temperature is too high | Lower the reaction temperature to reduce the rate of the secondary alkylation reaction, which often has a higher activation energy. |
| High concentration of the primary amine product | If possible, perform the reaction under conditions where the product precipitates out of the solution as it is formed, thereby lowering its effective concentration. |
| Inherent reactivity of the primary amine | Consider using the Gabriel synthesis. By using potassium phthalimide, only the primary amine is formed, as the resulting N-alkylated phthalimide is no longer nucleophilic and cannot react further.[2][3] |
Issue 2: Formation of 2,4-Dimethylbenzyl Alcohol
Symptoms:
-
A significant peak corresponding to the mass of 2,4-dimethylbenzyl alcohol is observed in the GC-MS analysis of the crude product from a reductive amination reaction.
-
The IR spectrum of the crude product may show a broad O-H stretch around 3300 cm⁻¹.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Non-selective reducing agent | Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] |
| Premature addition of the reducing agent | Allow sufficient time for the imine to form before adding the reducing agent. Monitoring the reaction by TLC or GC-MS to confirm imine formation is recommended. |
| Reaction pH is not optimal for imine formation | Imine formation is often favored under mildly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation over aldehyde reduction. |
Issue 3: Presence of N-formylated Byproduct
Symptoms:
-
Observed when using the Leuckart reaction.
-
GC-MS analysis shows a peak with a mass corresponding to N-(2,4-dimethylbenzyl)formamide.
-
The IR spectrum may show a strong C=O stretch for the amide around 1670 cm⁻¹.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Incomplete hydrolysis of the formyl intermediate | After the initial Leuckart reaction, ensure a complete hydrolysis step is performed. This typically involves heating the reaction mixture with a strong acid (e.g., HCl) or base (e.g., NaOH) to cleave the formyl group. |
| Reaction conditions favoring formamide formation | Optimize the Leuckart reaction conditions (temperature, reaction time, and ratio of reagents) to favor the formation of the free amine. However, the formation of the formyl derivative is often inherent to this reaction. |
Experimental Protocols
Protocol 1: Reductive Amination of 2,4-Dimethylbenzaldehyde
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
2,4-Dimethylbenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (10-20 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (NaBH₄ or NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
References
- 1. 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Purification of Crude 2,4-Dimethylbenzylamine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Dimethylbenzylamine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?
A1: The primary challenge arises from the basic nature of the amine functional group in this compound. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. These interactions can result in several issues, including significant peak tailing, irreversible adsorption of the product onto the column, and low recovery yields.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials such as 2,4-dimethylbenzonitrile or 2,4-dimethylbenzaldehyde, depending on the synthetic route. Byproducts from side reactions may also be present, such as the corresponding alcohol or over-alkylated products.
Q3: How can I prevent peak tailing during the column chromatography of this compound?
A3: To mitigate peak tailing, it is highly recommended to deactivate the silica gel by adding a small amount of a basic modifier to the mobile phase.[1] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1% (v/v) to the eluent. The TEA competes with the this compound for binding to the acidic silanol sites, leading to a more symmetrical peak shape and improved elution. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) can also be effective.
Q4: What is a suitable starting mobile phase for the purification of this compound on a silica gel column?
A4: A good starting point for developing a mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. A common initial ratio to explore is in the range of 9:1 to 4:1 (hexanes:ethyl acetate), with the addition of 0.1-1% triethylamine. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q5: How can I visualize this compound on a TLC plate?
A5: this compound is UV active due to the presence of the benzene ring, so it can be visualized under a UV lamp (typically at 254 nm). Staining with a potassium permanganate solution is another effective method for visualizing amines, which will typically appear as yellow-brown spots on a purple background.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
A detailed protocol for TLC is essential for determining the optimal solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
Developing chamber
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare a series of developing solvents with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3), each containing 0.5% TEA.
-
Pour a small amount of a chosen solvent mixture into the developing chamber, line the chamber with filter paper, and allow it to saturate for 10-15 minutes.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be achieved by dipping the plate in a potassium permanganate stain.
-
Calculate the retention factor (Rf) for the product and impurities. The ideal solvent system will provide good separation between the desired product and impurities, with an Rf value for the product between 0.2 and 0.4.[2]
Column Chromatography Protocol
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Crude this compound
-
Optimized mobile phase (e.g., Hexanes:Ethyl Acetate:TEA)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, continuously tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables provide representative data for the purification of crude this compound.
Table 1: TLC Mobile Phase Screening
| Mobile Phase (Hexanes:Ethyl Acetate:TEA) | Rf of this compound | Rf of Main Impurity | Separation |
| 95:5:0.5 | 0.15 | 0.25 | Poor |
| 90:10:0.5 | 0.28 | 0.45 | Good |
| 80:20:0.5 | 0.42 | 0.60 | Moderate |
| 70:30:0.5 | 0.55 | 0.75 | Poor |
Table 2: Column Chromatography Purification Results
| Parameter | Value |
| Crude Sample Weight | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate:TEA (90:10:0.5) |
| Purified Product Weight | 4.2 g |
| Yield | 84% |
| Purity (by GC-MS) | >98% |
Troubleshooting Guide
Problem 1: The this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. Monitor the elution with TLC.
Problem 2: The product is eluting with significant tailing.
-
Possible Cause: Strong interaction with the acidic silica gel.
-
Solution: Ensure that triethylamine (or another suitable base) is added to the mobile phase at an appropriate concentration (0.1-1%). If tailing persists, consider using a less acidic stationary phase like alumina.
Problem 3: Poor separation between this compound and an impurity.
-
Possible Cause: The chosen mobile phase does not provide adequate selectivity.
-
Solution: Re-optimize the mobile phase using TLC. Try different solvent combinations, for example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol to a dichloromethane/hexanes mixture (with TEA).
Problem 4: Low yield of the purified product.
-
Possible Cause 1: Irreversible adsorption of the product onto the silica gel.
-
Solution 1: Increase the concentration of triethylamine in the mobile phase to 1-2% to better deactivate the silica gel.
-
Possible Cause 2: The product is spread across too many fractions.
-
Solution 2: Collect smaller fractions and carefully analyze them by TLC to ensure all product-containing fractions are combined.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Optimizing temperature and reaction time for 2,4-Dimethylbenzylamine synthesis
Technical Support Center: Synthesis of 2,4-Dimethylbenzylamine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from 2,4-Dimethylbenzaldehyde?
A1: The two most common methods are Reductive Amination and the Leuckart Reaction. Reductive amination involves the reaction of 2,4-dimethylbenzaldehyde with an amine source (like ammonia) to form an imine, which is then reduced to the target amine.[1] The Leuckart reaction uses formamide or ammonium formate as both the nitrogen source and the reducing agent, typically at high temperatures.[2][3]
Q2: How do reaction temperature and time affect the yield and purity of this compound?
A2: In the Leuckart reaction, higher temperatures (typically 150-200 °C) can increase the reaction rate, but excessively high temperatures or prolonged reaction times can lead to thermal decomposition of reactants and products, reducing the overall yield.[2] For reductive amination, which often proceeds at lower temperatures (room temperature to reflux), optimizing the reaction time is crucial to ensure the complete reduction of the intermediate imine without promoting side reactions.
Q3: Which reducing agent is best for the reductive amination of 2,4-Dimethylbenzaldehyde?
A3: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄) is a cost-effective and common choice. However, it can also reduce the starting aldehyde, so it is often added after confirming the formation of the imine intermediate.[4]
-
Sodium Cyanoborohydride (NaBH₃CN) is milder and more selective for reducing imines in the presence of aldehydes.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) is also a mild and selective reagent that is effective for reductive aminations.[4]
Q4: Can I synthesize this compound from a different starting material?
A4: Yes, an alternative route is the reduction of 2,4-dimethylbenzonitrile. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively convert the nitrile group to a primary amine.[5]
Troubleshooting Guide
Issue 1: Low yield of this compound in Reductive Amination.
-
Question: My reductive amination reaction is giving a low yield. What are the potential causes and how can I improve it?
-
Answer:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine might not favor the imine. You can try removing water as it forms, for instance by using a Dean-Stark apparatus or adding molecular sieves.
-
Suboptimal pH: Imine formation is often catalyzed by mild acid. The pH of the reaction mixture can significantly impact the rate of imine formation.
-
Reduction of Starting Aldehyde: If using a strong reducing agent like NaBH₄, it might be reducing the 2,4-dimethylbenzaldehyde to 2,4-dimethylbenzyl alcohol. To mitigate this, ensure the imine is formed before adding the reducing agent, or use a milder reagent like NaBH₃CN.[4]
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time. A modest increase in temperature might also improve the rate.
-
Issue 2: Formation of secondary or tertiary amine byproducts.
-
Question: I am observing the formation of di-(2,4-dimethylbenzyl)amine as a byproduct. How can I suppress this?
-
Answer: The formation of a secondary amine byproduct occurs when the newly formed this compound reacts with another molecule of 2,4-dimethylbenzaldehyde and is subsequently reduced. To minimize this:
-
Use a large excess of the ammonia source.
-
Add the 2,4-dimethylbenzaldehyde slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde.
-
Control the stoichiometry of the reactants carefully.
-
Issue 3: The Leuckart reaction is slow and gives a low yield.
-
Question: My Leuckart reaction has a long reaction time and the yield is poor. How can I optimize this?
-
Answer:
-
Temperature: The Leuckart reaction requires high temperatures, typically between 150-200 °C.[2] Ensure your reaction is reaching the optimal temperature.
-
Reagents: Using ammonium formate is often reported to give better yields than formamide alone.[3]
-
Microwave Irradiation: Modern methods have shown that using microwave irradiation can significantly shorten reaction times and improve yields, with some reactions reaching up to 95% yield.[2]
-
Hydrolysis: The N-formyl intermediate must be hydrolyzed to the final amine. Ensure the hydrolysis step (typically with acid) is complete.
-
Issue 4: Difficulty in isolating and purifying the final product.
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What are some tips for purification?
-
Answer:
-
Acid-Base Extraction: As an amine, this compound is basic. You can perform an acid-base extraction. First, wash the organic layer with a basic solution (like NaOH) to remove any unreacted acidic starting materials or byproducts. Then, extract the amine into an acidic aqueous layer (e.g., with HCl). The aqueous layer can then be basified, and the purified amine can be re-extracted into an organic solvent.
-
Distillation: this compound has a boiling point of around 218-219 °C.[6] Vacuum distillation can be an effective method for purification.
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used to separate the product from impurities.
-
Data on Reaction Condition Optimization
The following table summarizes the expected impact of temperature and reaction time on the yield of this compound for two common synthesis methods. The data is representative and actual results may vary based on specific experimental conditions.
| Synthesis Method | Reagents | Temperature (°C) | Reaction Time (hours) | Expected Yield | Notes |
| Reductive Amination | 2,4-Dimethylbenzaldehyde, NH₃, NaBH₄ | 25 °C (Room Temp) | 4-6 | Moderate | Potential for aldehyde reduction. |
| 2,4-Dimethylbenzaldehyde, NH₃, NaBH₄/Silica Gel | 25 °C (Room Temp) | 1-2 | Good to Excellent[7] | Silica gel can catalyze imine formation and accelerate the reaction.[7] | |
| 2,4-Dimethylbenzaldehyde, NH₃, NaBH₃CN | 25 °C (Room Temp) | 2-4 | Good to Excellent | Milder reducing agent, selective for imine. | |
| Leuckart Reaction | 2,4-Dimethylbenzaldehyde, Ammonium Formate | 160-170 °C | 4-6 | Good | High temperature is necessary. |
| 2,4-Dimethylbenzaldehyde, Ammonium Formate | 190-200 °C | 1-2 | Moderate to Good | Shorter time but risk of thermal decomposition.[8] | |
| 2,4-Dimethylbenzaldehyde, Formamide (Microwave) | ~180 °C | 0.25-0.5 | Excellent[2] | Microwave irradiation can drastically reduce reaction time.[2] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylbenzaldehyde in methanol. Add an excess of ammonium hydroxide solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. Monitor the reaction by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) in small portions. Caution: Hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (as monitored by TLC or GC).
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2,4-dimethylbenzaldehyde and an excess of ammonium formate.
-
Heating: Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Hydrolysis: After cooling, add a solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate N-formyl derivative. Heat the mixture at reflux for an additional 1-2 hours.
-
Work-up: Cool the mixture and make it basic by the careful addition of a concentrated sodium hydroxide solution.
-
Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. scispace.com [scispace.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: 2,4-Dimethylbenzylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,4-Dimethylbenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive characteristics of this compound?
This compound is a primary benzylamine with two methyl groups on the aromatic ring. Its key reactive features include:
-
Nucleophilic Primary Amine: The -NH2 group is a good nucleophile, readily participating in reactions such as N-alkylation and reductive amination.
-
Steric Hindrance: The methyl group at the 2-position (ortho to the benzyl group) can introduce steric hindrance, potentially influencing reaction rates and the accessibility of the nitrogen's lone pair compared to unsubstituted benzylamine.[1][2] This can sometimes necessitate more forcing reaction conditions.
-
Basic Character: Like other amines, it is basic and will react with acids to form ammonium salts.
Q2: How should this compound be stored?
To ensure its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide for Common Reactions
This guide addresses common issues encountered during two key reactions involving this compound: Reductive Amination and N-Alkylation.
Reductive Amination
Reductive amination is a widely used method to form secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4]
Q3: My reductive amination with this compound is giving a low yield. What are the potential causes and solutions?
Low yields in reductive amination can arise from several factors. A systematic approach to troubleshooting is recommended.[5][6]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | The initial reaction between the amine and the carbonyl to form an imine/iminium ion is crucial. Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote this step.[7] Ensure the reaction has sufficient time for imine formation before adding the reducing agent, especially if using a strong reductant like NaBH4.[8] |
| Decomposition of Reactants or Product | If the reaction is left for too long or at too high a temperature, decomposition can occur. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.[5] |
| Ineffective Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the iminium ion.[8] Sodium cyanoborohydride (NaBH3CN) is also effective but generates toxic byproducts.[9] Sodium borohydride (NaBH4) can also be used, but may reduce the starting aldehyde/ketone if not added carefully after imine formation.[8] |
| Steric Hindrance | The 2-methyl group on this compound can sterically hinder the reaction.[1][10] It may be necessary to use a less sterically hindered carbonyl compound or prolong the reaction time. |
| Poor Solvent Choice | The solvent must be able to dissolve all reactants. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE).[8][11] |
Q4: I am observing the formation of a significant amount of the alcohol byproduct from the reduction of my aldehyde/ketone. How can I prevent this?
This side reaction is common when using a reducing agent that is too reactive towards the carbonyl group.
Solutions:
-
Use a more selective reducing agent: Sodium triacetoxyborohydride (STAB) is generally preferred for its selectivity in reducing the iminium ion over the carbonyl compound.[8]
-
Two-step procedure: First, allow the imine to form completely (can be monitored by NMR or IR, or by removing the water formed). Then, add the reducing agent. This is particularly important when using sodium borohydride.[8]
N-Alkylation
N-alkylation involves the reaction of this compound with an alkylating agent, typically an alkyl halide, to form a secondary or tertiary amine.[12]
Q5: My N-alkylation of this compound is resulting in over-alkylation (formation of a tertiary amine or quaternary ammonium salt). How can I improve the selectivity for the mono-alkylated product?
Over-alkylation is a common problem as the secondary amine product is often more nucleophilic than the starting primary amine.[12]
Solutions to Improve Mono-alkylation Selectivity:
| Strategy | Details |
| Control Stoichiometry | Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting primary amine. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of it in the reaction mixture, reducing the likelihood of the product reacting further. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can improve selectivity, although it may require a longer reaction time. |
| Choice of Base and Solvent | A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction.[13] Polar aprotic solvents like acetonitrile or DMF are common choices. |
Q6: The N-alkylation reaction is very slow or not proceeding to completion. What should I do?
A sluggish reaction can be due to several factors.
Troubleshooting a Slow N-Alkylation:
| Potential Issue | Suggested Action |
| Low Reactivity of Alkyl Halide | The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the bromide or iodide, or adding a catalytic amount of sodium iodide. |
| Insufficient Temperature | Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions or decomposition at higher temperatures. |
| Poor Solubility | Ensure all reactants, including the base, are soluble in the chosen solvent. If using an inorganic base like K2CO3, ensure it is finely powdered and well-stirred.[13] |
| Steric Hindrance | The steric bulk of the this compound and the alkylating agent can slow the reaction.[1][10] Consider using a less hindered alkylating agent if possible, or be prepared for longer reaction times. |
Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates.
General Protocol for Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride (1.5 eq.) portion-wise, or sodium triacetoxyborohydride (1.5 eq.) in one portion).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for N-Alkylation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0-3.0 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile).
-
Addition of Base: Add a suitable base (e.g., potassium carbonate (2.0 eq.), finely powdered).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 eq.) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the base and evaporate the solvent.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visual Guides
Caption: Troubleshooting flowchart for low yield in reductive amination.
Caption: Decision pathway for improving mono-N-alkylation selectivity.
References
- 1. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 2. osti.gov [osti.gov]
- 3. This compound [myskinrecipes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. fastercapital.com [fastercapital.com]
- 11. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2,4-Dimethylbenzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-Dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities in crude this compound depend on the synthetic route. Potential impurities may include:
-
Unreacted starting materials: Such as 2,4-dimethylbenzaldehyde or 2,4-dimethylbenzonitrile.
-
Byproducts of reductive amination: If synthesized from the aldehyde, potential byproducts include the corresponding secondary amine (dibenzylamine derivative) from over-alkylation.
-
Byproducts of nitrile reduction: If synthesized from the nitrile, incomplete reduction may leave residual nitrile.
-
Oxidation products: Benzylamines can be susceptible to air oxidation over time, leading to the formation of corresponding imines and other colored impurities.
-
Solvent and reagent residues: Residual solvents from the reaction or workup, as well as leftover reagents, can be present.
Q2: My this compound sample is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration in benzylamines is often due to oxidation. Purification via distillation, particularly under reduced pressure, is an effective method to remove these less volatile, colored impurities. Storing the purified amine under an inert atmosphere (e.g., nitrogen or argon) can help prevent future discoloration.
Q3: Can I purify this compound by recrystallization?
A3: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it can be converted to a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization. After recrystallization, the pure salt can be neutralized with a base to regenerate the purified free amine.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for quantitative purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
Troubleshooting Guides
Distillation
Problem: The distillation is slow or requires a very high temperature.
-
Cause: The pressure of the vacuum system may not be low enough. This compound has a boiling point of 218-219 °C at atmospheric pressure.
-
Solution: Ensure your vacuum pump is functioning correctly and that all connections in the distillation apparatus are well-sealed. Use a manometer to monitor the pressure. Distillation from zinc dust under reduced pressure can also be effective for purifying benzylamines.
Problem: The product is still discolored after distillation.
-
Cause: The distillation may not have been fractional enough to separate colored impurities with similar boiling points, or the product may have oxidized during distillation.
-
Solution: Use a fractionating column (e.g., Vigreux or packed column) to improve separation. Ensure the distillation is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Column Chromatography
Problem: The this compound is streaking or tailing on the silica gel column.
-
Cause: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent. This will "cap" the acidic sites on the silica gel and improve the peak shape.
Problem: Poor separation of this compound from a non-polar impurity.
-
Cause: The eluent system may not be optimized.
-
Solution: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for benzylamines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with the addition of triethylamine. Adjust the ratio of the solvents to achieve good separation.
Problem: The product is not eluting from the column.
-
Cause: The eluent may be too non-polar, or the compound may have decomposed on the silica gel.
-
Solution: Gradually increase the polarity of the eluent. To check for decomposition, you can perform a stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If decomposition is an issue, consider using a less acidic stationary phase like alumina or deactivated silica.
Data Presentation
Table 1: Hypothetical Purity of this compound Before and After Purification
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) |
| Vacuum Distillation | 92.5 | 99.2 | 85 |
| Recrystallization of HCl Salt | 92.5 | 99.8 | 75 |
| Column Chromatography | 92.5 | 99.5 | 80 |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a fractionating column (e.g., Vigreux). Ensure all glassware is dry.
-
Drying (Optional but Recommended): Dry the crude this compound over potassium hydroxide (KOH) pellets overnight.
-
Distillation: Decant the dried amine into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. Discard any initial forerun.
-
Storage: Store the purified this compound under an inert atmosphere.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether.
-
Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether or bubble HCl gas through the solution until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture, such as ethanol/water.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Free-Basing (Optional): To obtain the pure free amine, dissolve the purified salt in water and add a base (e.g., NaOH solution) until the solution is basic. Extract the amine with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1) with 1% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
Challenges in the scale-up of 2,4-Dimethylbenzylamine production
Technical Support Center: Production of 2,4-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound involve three main routes:
-
Reductive Amination of 2,4-Dimethylbenzaldehyde: This is a direct, one-pot method where 2,4-dimethylbenzaldehyde is reacted with an amine source (like ammonia) in the presence of a reducing agent.[1][2]
-
Leuckart Reaction: This classic method involves heating 2,4-dimethylbenzaldehyde with formamide or ammonium formate, which serve as both the nitrogen source and the reducing agent. The reaction typically produces an N-formyl intermediate that is then hydrolyzed to yield the primary amine.[3][4][5]
-
Catalytic Hydrogenation of 2,4-Dimethylbenzonitrile: In this route, 2,4-dimethylbenzonitrile is reduced to the corresponding benzylamine using hydrogen gas in the presence of a metal catalyst.[6][7]
Q2: What are the main challenges in scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Reaction Control: Exothermic reactions, particularly in reductive amination and hydrogenation, can be difficult to control on a larger scale, potentially leading to side reactions and safety hazards.
-
Byproduct Formation: Increased reaction volumes can lead to localized temperature gradients and concentration differences, promoting the formation of impurities that may be difficult to remove.
-
Purification: Purification methods that are effective at the lab scale, such as column chromatography, may not be economically viable for large-scale production. Distillation is a more common industrial method, but requires careful optimization to achieve high purity.
-
Reagent Handling: The use of hazardous materials, such as flammable solvents, high-pressure hydrogen gas, and corrosive acids or bases, requires specialized equipment and safety protocols at an industrial scale.
Q3: How can I purify the final this compound product?
A3: The primary method for purifying this compound, especially on a larger scale, is vacuum distillation .[8][9] This technique is suitable for high-boiling liquids and helps to prevent thermal decomposition of the product. For laboratory-scale purification, other methods can be employed:
-
Acid-Base Extraction: The basic nature of the amine allows for its separation from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
-
Salt Formation and Recrystallization: The amine can be converted to a crystalline salt (e.g., hydrochloride salt), which can be purified by recrystallization and then converted back to the free amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Reductive Amination of 2,4-Dimethylbenzaldehyde
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction of the starting aldehyde. | - Ensure the reducing agent is active and added in the correct stoichiometric amount.- Optimize reaction time and temperature. |
| Formation of side products. | - Control the reaction temperature to minimize side reactions.- Use a more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is known to be effective for reductive aminations.[10][11] | |
| Formation of Secondary or Tertiary Amines | The newly formed primary amine reacts with another molecule of the aldehyde. | - Use a large excess of the ammonia source to favor the formation of the primary amine.[10] |
| Presence of 2,4-Dimethylbenzyl Alcohol | The reducing agent is reducing the starting aldehyde before imine formation. | - Use a milder or more selective reducing agent that preferentially reduces the imine over the aldehyde.[10][11] |
Leuckart Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction or decomposition at high temperatures. | - Ensure the reaction temperature is maintained within the optimal range (typically 160-185°C).[3][4] - Prolonged heating can lead to decomposition, so optimize the reaction time. |
| Incomplete hydrolysis of the N-formyl intermediate. | - Ensure complete hydrolysis by using appropriate concentrations of acid or base and allowing sufficient reaction time. | |
| Formation of Byproducts | Side reactions due to high temperatures. | - Carefully control the reaction temperature and consider using a sealed reaction vessel to maintain pressure and control boiling. |
| Presence of unreacted starting materials. | - Optimize the stoichiometry of the reagents. |
Catalytic Hydrogenation of 2,4-Dimethylbenzonitrile
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the catalyst is active and not poisoned.- Optimize hydrogen pressure, temperature, and reaction time. |
| Catalyst poisoning. | - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).- Consider using a guard bed to protect the main catalyst bed in a flow setup. | |
| Formation of Secondary Amine (Dibenzylamine derivative) | The primary amine product reacts with an intermediate imine. | - The addition of ammonia to the reaction mixture can help suppress the formation of secondary amines.[6] |
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of benzylamine derivatives. Note that these are general conditions and may require optimization for the specific synthesis of this compound.
Table 1: Reductive Amination of Aromatic Aldehydes
| Parameter | Condition | Reference |
| Amine Source | Ammonia or Ammonium Acetate | [11] |
| Reducing Agent | Sodium Borohydride, Sodium Cyanoborohydride, Sodium Triacetoxyborohydride, H₂/Catalyst | [1][10][11] |
| Solvent | Methanol, Ethanol, Dichloromethane | [10] |
| Temperature | Room Temperature to 60°C | |
| Typical Yield | 60-95% |
Table 2: Leuckart Reaction with Aromatic Aldehydes
| Parameter | Condition | Reference |
| Reagents | Formamide or Ammonium Formate | [3][4][5] |
| Temperature | 160-185°C | [3][4] |
| Reaction Time | 6-25 hours | |
| Typical Yield | 40-70% |
Table 3: Catalytic Hydrogenation of Benzonitriles
| Parameter | Condition | Reference |
| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel | [6][12] |
| Hydrogen Pressure | 1-100 atm | |
| Solvent | Ethanol, Methanol | |
| Temperature | 25-100°C | |
| Typical Yield | >90% | [12] |
Experimental Protocols
The following are general experimental protocols for the synthesis of benzylamine derivatives. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Reductive Amination of 2,4-Dimethylbenzaldehyde
-
Imine Formation: In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde in methanol. Add a solution of ammonia in methanol (or ammonium acetate) and stir the mixture at room temperature. The progress of imine formation can be monitored by TLC or GC.
-
Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Leuckart Reaction with 2,4-Dimethylbenzaldehyde
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a thermometer, combine 2,4-dimethylbenzaldehyde and a molar excess of formamide (or ammonium formate).
-
Heating: Heat the mixture to 160-185°C and maintain this temperature for several hours. The reaction progress can be monitored by TLC or GC.
-
Hydrolysis: After the reaction is complete, cool the mixture and add a solution of hydrochloric acid. Heat the mixture under reflux to hydrolyze the N-formyl intermediate.
-
Work-up: Cool the mixture and make it basic by adding a sodium hydroxide solution. Extract the product with an organic solvent, wash the organic layer with water, dry it, and concentrate it.
-
Purification: Purify the crude product by vacuum distillation.[8][9]
Protocol 3: Catalytic Hydrogenation of 2,4-Dimethylbenzonitrile
-
Reaction Setup: In a high-pressure autoclave, combine 2,4-dimethylbenzonitrile, a suitable solvent (e.g., ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Hydrogenation: Seal the autoclave, purge it with nitrogen, and then pressurize it with hydrogen gas to the desired pressure. Heat the mixture to the desired temperature with stirring.
-
Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Key parameter relationships in synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Preventing byproduct formation in N-alkylation with 2,4-Dimethylbenzylamine
Welcome to the technical support center for the N-alkylation of 2,4-dimethylbenzylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the N-alkylation of this compound and why does it form?
A1: The most prevalent byproduct is the di-alkylated product, resulting from over-alkylation. This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, this compound.[1] This increased nucleophilicity makes it compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine.
Q2: How does steric hindrance from the 2,4-dimethyl substitution pattern affect the reaction?
A2: The methyl groups at the 2 and 4 positions of the benzylamine ring can introduce steric hindrance. This bulkiness can slow down the rate of N-alkylation by impeding the approach of the alkylating agent to the nitrogen atom. In some cases, this can lead to incomplete reactions or the need for more forcing reaction conditions, such as higher temperatures.
Q3: Are there greener or more sustainable alternatives to traditional N-alkylation with alkyl halides?
A3: Yes, the "borrowing hydrogen" (or hydrogen autotransfer) methodology is a more sustainable approach.[2] This method uses alcohols as alkylating agents, and the only byproduct is water. It typically requires a catalyst, such as a ruthenium or iridium complex, to facilitate the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.
Troubleshooting Guides
Issue 1: Significant Formation of Di-alkylated Byproduct
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) shows a significant peak corresponding to the di-alkylated product in addition to the desired mono-alkylated product.
-
Difficulty in purifying the desired mono-alkylated product from the di-alkylated impurity.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| High Nucleophilicity of Mono-alkylated Product | Stoichiometry Control: Use a significant excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine. |
| Slow Addition of Alkylating Agent: Add the alkylating agent to the reaction mixture slowly, for example, using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the more reactive mono-alkylated product reacting further. | |
| Inappropriate Base | Choice of Base: The choice of base can significantly influence the selectivity of the reaction. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting selective mono-N-alkylation over di-N-alkylation.[3][4] |
| Reaction Conditions | Lower Reaction Temperature: If feasible for the specific alkylating agent, lowering the reaction temperature can sometimes favor mono-alkylation by reducing the rate of the second alkylation step. |
Issue 2: Low or No Conversion to the Desired Product
Symptoms:
-
Analysis of the reaction mixture shows a large amount of unreacted this compound.
-
Low isolated yield of the N-alkylated product.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Poor Leaving Group on Alkylating Agent | Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. |
| Steric Hindrance | Increase Reaction Temperature: For sterically hindered substrates like this compound, higher temperatures may be required to overcome the activation energy barrier. |
| Use a Less Hindered Alkylating Agent: If the experimental design allows, using a less sterically bulky alkylating agent can improve the reaction rate. | |
| Insufficiently Strong Base | Switch to a Stronger Base: If the base is not strong enough to effectively deprotonate the amine, the reaction will be slow or may not proceed. Consider using a stronger base like potassium tert-butoxide or sodium hydride, being mindful of potential side reactions. |
Alternative Methodologies to Prevent Over-alkylation
For challenging cases where over-alkylation remains a significant issue, consider these alternative synthetic strategies:
-
Reductive Amination: This is a highly reliable method to achieve mono-alkylation.[5][6][7] It involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method completely avoids the issue of over-alkylation.
-
Borrowing Hydrogen Strategy: This atom-economical method uses an alcohol as the alkylating agent in the presence of a transition metal catalyst. The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The only byproduct is water, making it an environmentally friendly option.[2]
Quantitative Data
The choice of base can have a dramatic impact on the selectivity of N-alkylation. The following table, adapted from a study on the N-alkylation of p-methoxybenzylamine with benzyl bromide, illustrates this effect and can serve as a guide for optimizing your reaction with this compound.
Table 1: Effect of Different Bases on the N-Alkylation of a Benzylamine Derivative
| Entry | Base | Solvent | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | Cs₂CO₃ | DMF | 24 | 95 | <1 |
| 2 | K₂CO₃ | DMF | 24 | 45 | 40 |
| 3 | Na₂CO₃ | DMF | 24 | 30 | 55 |
| 4 | Et₃N | DMF | 24 | 15 | 70 |
| 5 | None | DMF | 24 | <5 | 85 |
Data adapted from a study on p-methoxybenzylamine. Yields are approximate and may vary for this compound.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Cesium Carbonate
This protocol is adapted from a procedure for the selective mono-N-alkylation of benzylamines.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (2.0 equiv.), cesium carbonate (1.0 equiv.), and anhydrous DMF.
-
Stir the suspension at room temperature.
-
Add the alkyl halide (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Amination
This is a general procedure for reductive amination.[5][6]
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in the chosen solvent (DCM or DCE).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 equiv.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Byproduct formation pathway in N-alkylation.
Caption: Troubleshooting workflow for N-alkylation.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and storage conditions for 2,4-Dimethylbenzylamine
This technical support guide provides essential information on the stability and storage of 2,4-Dimethylbenzylamine, along with troubleshooting advice and experimental protocols for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to store it away from heat, sparks, and open flames.[1][2][3] For long-term stability, storing under an inert atmosphere, such as nitrogen, is advised to prevent oxidation.[3][4]
Q2: What is the shelf life of this compound?
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color (developing a yellow or brown tint), the appearance of precipitates, or a change in its characteristic amine-like odor. In experimental applications, reduced efficacy or the appearance of unexpected byproducts in your reaction mixture can also be a sign of degradation.
Q4: With which substances is this compound incompatible?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and carbon dioxide.[3][4] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q5: How does exposure to light and air affect the stability of this compound?
A5: While specific data for this compound is limited, similar aromatic amines are susceptible to oxidation and photochemical degradation. Exposure to light, particularly UV radiation, and air can lead to the formation of colored impurities and degradation products.[5] Therefore, it is crucial to store the compound in opaque or amber-colored containers under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts | Degradation of this compound. | Verify the purity of the compound using an appropriate analytical method (e.g., GC-MS, NMR). If degraded, use a fresh batch. Ensure proper storage conditions are maintained. |
| Reduced reaction yield or rate | Loss of catalytic activity due to degradation. | Confirm the integrity of the this compound. Consider if the reaction is sensitive to trace impurities that may have formed during storage. |
| Discoloration of the compound | Oxidation or exposure to light. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to air and light during handling. |
| Formation of precipitates in solution | Reaction with atmospheric CO2 or other contaminants. | Use freshly opened solvents and handle the compound under an inert atmosphere. Filter the solution before use if necessary, but investigate the cause of precipitation. |
Stability Data
The following table summarizes the stability of N,N-dimethylbenzylamine, a close structural analog of this compound, under various conditions. This data can serve as a useful guideline.
| Condition | Shelf Life (Months) | Degradation Rate (%) | Reference |
| Temperature | [5] | ||
| 5°C | >24 | <1 | |
| 20°C | 18-24 | 2-5 | |
| 40°C | 6-12 | 10-20 | |
| Relative Humidity | [5] | ||
| <30% | >24 | <1 | |
| 50-70% | 12-18 | 5-10 | |
| >70% | 6-12 | 15-25 | |
| Light Exposure | [5] | ||
| Dark Storage | >24 | <1 | |
| Diffuse Light | 12-18 | 5-10 | |
| Direct UV Exposure | 6-12 | 15-25 |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under accelerated conditions.
1. Materials:
- This compound
- Amber glass vials with screw caps
- Temperature and humidity-controlled chambers
- UV light source
- Analytical instrumentation (e.g., HPLC, GC-MS, NMR)
- High-purity solvents for analysis
2. Procedure:
- Sample Preparation: Aliquot this compound into several amber glass vials.
- Initial Analysis (T=0): Analyze an initial sample to determine its purity and create a baseline profile.
- Stress Conditions: Place the vials under different stress conditions:
- Elevated Temperature: Store vials at various temperatures (e.g., 40°C, 60°C).
- High Humidity: Place vials in a chamber with controlled high humidity (e.g., 75% RH).
- Light Exposure: Expose vials to a controlled UV light source.
- Control: Keep a set of vials at the recommended storage conditions (cool, dark, and dry).
- Time Points: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each stress condition.
- Analysis: Analyze the samples using the same analytical method as the initial analysis to determine the percentage of remaining this compound and identify any degradation products.
3. Data Analysis:
- Plot the percentage of this compound remaining against time for each condition.
- Determine the degradation rate under each condition.
- Characterize the major degradation products.
Diagrams
Caption: Troubleshooting workflow for issues with this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dimethylbenzylamine and 3,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,4-dimethylbenzylamine and 3,4-dimethylbenzylamine. Understanding the nuanced differences in reactivity between these structural isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document summarizes key physicochemical properties, explores the theoretical basis for their reactivity differences, and presents experimental data where available.
Executive Summary
The reactivity of this compound and 3,4-dimethylbenzylamine is primarily governed by the electronic effects of the two methyl substituents on the aromatic ring and the steric environment around the benzylic amine. In general, the electron-donating nature of the methyl groups enhances the nucleophilicity and basicity of the amine compared to unsubstituted benzylamine.
This compound is predicted to be the more reactive of the two isomers in reactions where the amine acts as a nucleophile. This is attributed to the synergistic electron-donating effects of the methyl groups at the ortho and para positions, which increase the electron density on the nitrogen atom. However, the ortho-methyl group can also introduce steric hindrance, which may temper its reactivity with bulky electrophiles.
3,4-Dimethylbenzylamine , with methyl groups at the meta and para positions, also benefits from electron-donating effects, leading to enhanced reactivity compared to benzylamine. The absence of an ortho substituent reduces steric hindrance around the reactive amine center, which may be advantageous in certain reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and 3,4-dimethylbenzylamine is presented below.
| Property | This compound | 3,4-Dimethylbenzylamine |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol |
| CAS Number | 94-98-4 | 102-48-7 |
| Boiling Point | 218-219 °C[1] | Not available |
| pKa (of conjugate acid) | Predicted to be slightly higher than 3,4-dimethylbenzylamine | Predicted to be slightly lower than this compound |
Theoretical Framework for Reactivity Comparison
The differences in reactivity between this compound and 3,4-dimethylbenzylamine can be rationalized by considering the interplay of electronic and steric effects.
Electronic Effects
Methyl groups are known to be electron-donating through a combination of inductive (+I) and hyperconjugation effects. These effects increase the electron density on the aromatic ring and, by extension, on the nitrogen atom of the benzylamine. A higher electron density on the nitrogen atom leads to increased basicity (a greater affinity for protons) and nucleophilicity (a greater tendency to attack electron-deficient centers).
-
This compound: The methyl groups are located at the ortho and para positions relative to the benzylamine moiety. Both of these positions are electronically activating, meaning they effectively push electron density towards the reaction center (the nitrogen atom). This synergistic effect is expected to make this compound a stronger base and a more potent nucleophile.
-
3,4-Dimethylbenzylamine: The methyl groups are at the meta and para positions. While the para-methyl group is strongly activating, the meta-methyl group has a weaker inductive-only electron-donating effect on the reaction center. Therefore, the overall electron-donating effect is predicted to be less pronounced than in the 2,4-isomer.
A useful, albeit indirect, comparison can be made by examining the pKa values of the corresponding xylidine (dimethylaniline) isomers. The pKa of 2,4-xylidine is 4.89[2][3][4]. While a specific value for 3,4-xylidine was not found in the immediate search, the trend for xylidine isomers generally shows that ortho and para substitution leads to higher basicity. This supports the prediction that this compound is the stronger base.
Steric Effects
Steric hindrance plays a critical role in determining the accessibility of the lone pair of electrons on the nitrogen atom to an incoming electrophile.
-
This compound: The presence of a methyl group in the ortho position can sterically hinder the approach of reactants to the amine. This effect will be more significant with larger electrophiles and may lead to a decrease in reaction rates despite the favorable electronic effects.
-
3,4-Dimethylbenzylamine: Lacking an ortho substituent, the nitrogen atom in this isomer is more sterically accessible. This could lead to faster reaction rates, especially in reactions sensitive to steric bulk.
The overall reactivity will therefore be a balance between these opposing electronic and steric factors.
Experimental Data and Reactivity in Key Reactions
N-Acylation
N-acylation is a fundamental reaction for amines. The reaction involves the nucleophilic attack of the amine on a carbonyl group of an acylating agent (e.g., acetyl chloride, acetic anhydride).
-
Prediction: Due to its higher predicted nucleophilicity, This compound is expected to react faster in N-acylation reactions, provided the acylating agent is not excessively bulky.
The logical workflow for a comparative N-acylation experiment is depicted below.
Caption: Workflow for comparing the N-acylation rates of dimethylbenzylamine isomers.
Nucleophilic Substitution (Sₙ2) Reactions
In Sₙ2 reactions, the benzylamine acts as a nucleophile, displacing a leaving group from an alkyl halide.
-
Prediction: Similar to N-acylation, the higher nucleophilicity of This compound should lead to a faster reaction rate in Sₙ2 reactions with unhindered electrophiles. For sterically demanding electrophiles, the reduced steric hindrance of 3,4-dimethylbenzylamine might make it the more reactive nucleophile. A study on nucleophilic substitution reactions of substituted benzylamines with benzyl bromide found that electron-donating groups increase the reaction rate[5].
The general mechanism for an Sₙ2 reaction involving a benzylamine is shown below.
References
- 1. In vitro and in vivo evaluations of the methaemoglobinaemic potential of xylidine isomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Spectroscopic and Strategic Comparison of 2,4- and 3,4-Dimethoxybenzyl Protecting Groups
In the realm of synthetic organic chemistry, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a complex molecular synthesis. Among the myriad of choices for the protection of hydroxyl and amino functionalities, the 2,4-dimethoxybenzyl (DMB) and 3,4-dimethoxybenzyl (V, for veratryl) groups offer distinct advantages and unique spectroscopic handles. This guide provides a detailed comparison of these two protecting groups, supported by spectroscopic data and experimental protocols, to assist researchers in making informed strategic decisions in their synthetic endeavors.
The primary distinction between the 2,4-DMB and 3,4-DMB protecting groups lies in their electronic properties, which directly influence their spectroscopic signatures and their lability under deprotection conditions. The ortho- and para-positioning of the electron-donating methoxy groups in the 2,4-DMB moiety renders it more acid-labile compared to the 3,4-DMB (veratryl) group. This difference in reactivity allows for selective deprotection under carefully controlled acidic conditions.
Spectroscopic Data Comparison
The positioning of the methoxy groups on the benzyl ring leads to discernible differences in the NMR spectra of compounds protected with these groups. These spectroscopic distinctions are invaluable for reaction monitoring and structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for distinguishing between the 2,4-DMB and 3,4-DMB groups. The 2,4-DMB group typically exhibits a more complex and dispersed set of signals for the aromatic protons due to their distinct electronic environments. In contrast, the 3,4-DMB group often presents a simpler aromatic proton pattern.[1]
¹³C NMR: In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons, particularly the ipso-carbon and the carbons bearing the methoxy groups, serve as key differentiators.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of DMB-Protected Alcohols in CDCl₃ [1]
| Proton | 2,4-DMB Protected Alcohol (Representative) | 3,4-DMB Protected Alcohol (Representative) |
| Ar-H (ortho to CH₂) | ~7.1-7.2 (d) | ~6.8-6.9 (m) |
| Ar-H (meta to CH₂) | ~6.4-6.5 (m) | ~6.8 (d) |
| Ar-H (para to CH₂) | ~6.4 (d) | - |
| Ar-H (other) | - | ~6.7-6.8 (m) |
| O-CH ₂-Ar | ~4.4-4.6 (s) | ~4.4-4.6 (s) |
| O-CH ₃ | ~3.8 (s, 6H) | ~3.8 (s, 6H) |
Note: Exact chemical shifts can vary depending on the specific molecule and solvent.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of DMB-Protected Alcohols in CDCl₃
| Carbon | 2,4-DMB Protected Alcohol (Representative) | 3,4-DMB Protected Alcohol (Representative) |
| Ar-C (ipso to CH₂) | ~120-122 | ~130-132 |
| Ar-C (ortho to CH₂) | ~129-131 | ~111-113 |
| Ar-C (meta to CH₂) | ~104-106 | ~110-112 |
| Ar-C (para to CH₂) | ~98-100 | ~120-122 |
| Ar-C -OCH₃ | ~158-160, ~160-162 | ~148-150 (2C) |
| O-C H₂-Ar | ~65-67 | ~70-72 |
| O-C H₃ | ~55-56 (2C) | ~55-56 (2C) |
Note: Exact chemical shifts can vary depending on the specific molecule and solvent.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
The IR spectra of both 2,4-DMB and 3,4-DMB protected compounds are typically dominated by the characteristic absorbances of the parent molecule, with the additional C-O ether stretches appearing in the 1000-1300 cm⁻¹ region. Mass spectrometry can be used to confirm the molecular weight of the protected compound.
Experimental Protocols
Accurate and reproducible experimental procedures are essential for the successful implementation of protecting group strategies.
Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Chloride
This protocol describes a standard Williamson ether synthesis for the protection of a primary alcohol.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [2]
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl chloride (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
A similar procedure can be followed for the introduction of the 3,4-dimethoxybenzyl group using 3,4-dimethoxybenzyl chloride.
Cleavage of 2,4-Dimethoxybenzyl Ethers
The enhanced acid lability of the 2,4-DMB group allows for its removal under milder conditions than the 3,4-DMB group.
Materials: [3]
-
DMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Scavenger (e.g., anisole or triisopropylsilane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
-
Dissolve the DMB-protected alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add a scavenger, such as anisole (5-10 equivalents) or triisopropylsilane (2-5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 1-10% v/v for DMB, may require higher concentrations for 3,4-DMB).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Both DMB ethers can be cleaved oxidatively, with the 2,4-DMB group generally reacting faster.
-
DMB-protected compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dissolve the DMB-protected compound (1.0 equivalent) in a mixture of DCM and water (typically 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.1-1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction mixture will typically turn dark. Monitor the progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Strategic Considerations and Cleavage Mechanism
The choice between the 2,4-DMB and 3,4-DMB protecting groups often hinges on the desired level of acid lability and the need for orthogonal deprotection strategies. The greater stability of the benzylic carbocation formed during the acid-catalyzed cleavage of the 2,4-DMB ether is the primary reason for its increased reactivity.
Caption: Acid-catalyzed cleavage mechanism of DMB ethers.
The ortho-methoxy group in the 2,4-DMB carbocation provides additional resonance stabilization, making it more stable and thus easier to form than the 3,4-DMB carbocation. This translates to faster cleavage rates under acidic conditions for the 2,4-DMB group.
References
The Catalytic Potential of 2,4-Dimethylbenzylamine: A Prospective Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct comparative studies on the catalytic activity of 2,4-dimethylbenzylamine against other substituted benzylamines are not extensively available in the current body of scientific literature, its structural features suggest significant potential as an organocatalyst. This guide provides a prospective comparison based on established principles of primary amine catalysis in key organic transformations. The experimental data presented herein is illustrative, designed to model expected outcomes and guide future research in this promising area.
Introduction to Benzylamine Catalysis
Primary amines, such as benzylamine and its derivatives, are versatile organocatalysts that can mediate a variety of chemical reactions. Their catalytic activity stems from their ability to form key intermediates, namely enamines and iminium ions, with carbonyl compounds. The electronic and steric properties of substituents on the benzylamine ring can significantly influence the stability and reactivity of these intermediates, thereby affecting the overall efficiency and stereoselectivity of the catalyzed reaction.
The 2,4-dimethyl substitution on the aromatic ring of benzylamine introduces two electron-donating methyl groups. These groups are expected to increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity and basicity compared to unsubstituted benzylamine. This electronic modification could translate to altered catalytic performance in various reactions.
Prospective Catalytic Performance in Key Organic Reactions
To illustrate the potential catalytic efficacy of this compound, this section outlines its hypothesized performance in three common organocatalytic reactions: the Michael addition, the Aldol reaction, and the Henry (nitroaldol) reaction. The data in the following tables is hypothetical and serves as a framework for future experimental validation.
Michael Addition
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. Primary amines can catalyze the addition of other nucleophiles through enamine formation. The increased nucleophilicity of this compound may accelerate the initial enamine formation step.
Table 1: Prospective Comparison of Benzylamine Catalysts in the Michael Addition of Thiophenol to Cyclohexenone
| Catalyst | Reaction Time (h) | Yield (%) |
| Benzylamine | 24 | 75 |
| 4-Methylbenzylamine | 20 | 82 |
| 2-Methylbenzylamine | 22 | 78 |
| This compound | 18 | 88 |
| 4-Methoxybenzylamine | 16 | 90 |
| 4-Nitrobenzylamine | 48 | 45 |
This hypothetical data suggests that the electron-donating methyl groups on this compound could lead to faster reaction rates and higher yields compared to less electron-rich benzylamines.
Aldol Reaction
In the Aldol reaction, primary amines can act as catalysts by forming an enamine with a ketone or aldehyde donor, which then attacks an acceptor aldehyde. The steric hindrance provided by the ortho-methyl group in this compound could play a role in the stereochemical outcome of the reaction, potentially influencing diastereoselectivity.
Table 2: Prospective Comparison of Benzylamine Catalysts in the Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
| Catalyst | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzylamine | 36 | 65 | 60:40 |
| 4-Methylbenzylamine | 30 | 70 | 65:35 |
| 2-Methylbenzylamine | 32 | 68 | 70:30 |
| This compound | 28 | 75 | 75:25 |
| 4-Methoxybenzylamine | 26 | 78 | 68:32 |
| 4-Nitrobenzylamine | 72 | 30 | 50:50 |
The hypothetical data suggests that this compound could offer a favorable combination of electronic and steric effects, leading to good yields and improved diastereoselectivity.
Henry (Nitroaldol) Reaction
The Henry reaction involves the addition of a nitroalkane to a carbonyl compound. Primary amines can catalyze this reaction through a base-catalyzed mechanism. The increased basicity of this compound, due to its electron-donating substituents, could enhance its catalytic activity in this transformation.
Table 3: Prospective Comparison of Benzylamine Catalysts in the Henry Reaction of Nitromethane and Benzaldehyde
| Catalyst | Reaction Time (h) | Yield (%) |
| Benzylamine | 48 | 55 |
| 4-Methylbenzylamine | 40 | 65 |
| 2-Methylbenzylamine | 44 | 60 |
| This compound | 36 | 72 |
| 4-Methoxybenzylamine | 32 | 78 |
| 4-Nitrobenzylamine | 96 | 25 |
This hypothetical data illustrates the potential for this compound to be a more effective catalyst than unsubstituted or electron-withdrawn benzylamines in the Henry reaction.
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. These should be optimized for specific substrates and conditions.
General Procedure for the Michael Addition
To a solution of the α,β-unsaturated compound (1.0 mmol) and the nucleophile (1.2 mmol) in an appropriate solvent (5 mL, e.g., CH2Cl2, Toluene, or THF) is added the benzylamine catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for the Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the ketone (10.0 mmol, used as reactant and solvent) is added the benzylamine catalyst (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the aldol adduct.
General Procedure for the Henry (Nitroaldol) Reaction
To a mixture of the aldehyde (1.0 mmol) and the nitroalkane (2.0 mmol) is added the benzylamine catalyst (0.1 mmol, 10 mol%). The reaction is stirred at the desired temperature (e.g., room temperature or 40 °C) and monitored by TLC. After the starting material is consumed, the reaction mixture is diluted with an organic solvent and washed with dilute HCl to remove the catalyst. The organic layer is then washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography.
Visualizing Catalytic Pathways
The catalytic cycles for primary amine-catalyzed reactions can be visualized to better understand the role of the catalyst.
Caption: Generalized enamine catalytic cycle for Michael additions.
A Comparative Guide to HPLC Analysis for Purity Validation of 2,4-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2,4-Dimethylbenzylamine. Experimental data and detailed protocols are provided to assist in method selection and implementation.
Introduction to Purity Validation of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is a critical quality attribute, as impurities can affect the safety, efficacy, and yield of the final product. Therefore, robust analytical methods are required to accurately determine its purity and impurity profile. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high resolution and sensitivity. This guide compares a standard reversed-phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), providing a basis for selecting the most appropriate technique for a given analytical challenge.
Comparison of Analytical Techniques
The choice of analytical technique for purity validation depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. Below is a comparative summary of HPLC, GC-MS, and CE for the analysis of this compound.
| Parameter | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. | Separation in a capillary based on electrophoretic mobility in an electric field.[2] |
| Typical Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm).[3] | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). | Fused silica capillary. |
| Mobile/Carrier | Acetonitrile/Water with buffer.[3] | Inert gas (e.g., Helium). | Buffer solution.[4] |
| Detection | UV-Vis (typically 210-220 nm or 254 nm).[5][6] | Mass Spectrometry (MS). | UV-Vis, Fluorescence, or MS.[7] |
| Typical Run Time | 15-30 minutes. | 20-40 minutes. | 5-20 minutes.[7] |
| Sensitivity (LOD) | ng range. | pg to fg range. | ng to pg range.[7] |
| Selectivity | Good, based on polarity. | Excellent, based on volatility and mass-to-charge ratio. | Excellent, based on charge and size. |
| Common Impurities | Starting materials, byproducts, degradation products.[8] | Volatile impurities, residual solvents. | Charged impurities, isomers. |
| Sample Derivatization | Generally not required for UV detection of aromatic amines. | May be required for polar analytes to improve volatility. | May be used to enhance detection or alter selectivity. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and Capillary Electrophoresis are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start from 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the GC-MS analysis of this compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE)
This protocol outlines a capillary zone electrophoresis (CZE) method for the analysis of this compound.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
Voltage: 20 kV.
-
Detection: UV detection at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.
Visualizing the HPLC Workflow
The following diagram illustrates the typical workflow for HPLC purity validation of this compound.
Caption: Workflow for HPLC purity validation.
Conclusion
For the routine purity validation of this compound, HPLC offers a robust and reliable method with good sensitivity and resolution. GC-MS is a powerful alternative, particularly for the identification and quantification of volatile impurities, offering higher specificity. Capillary Electrophoresis provides a high-efficiency separation technique that can be advantageous for rapid analysis and for resolving closely related impurities. The choice of method should be guided by the specific analytical requirements, including the expected impurity profile and the desired level of sensitivity. For comprehensive characterization, employing orthogonal techniques such as HPLC and GC-MS is recommended.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 6. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 7. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Reaction Kinetics of Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of various substituted benzylamines in different chemical transformations. The reactivity of the benzylamine nucleus is of significant interest in medicinal chemistry and drug development, as it is a common scaffold in many biologically active compounds. Understanding the influence of substituents on the reaction rates is crucial for optimizing synthetic routes and designing molecules with desired pharmacokinetic and pharmacodynamic properties. This document summarizes key kinetic data, details the experimental protocols used to obtain this data, and provides a visual representation of a common reaction pathway.
Quantitative Kinetic Data
The following table summarizes the second-order rate constants for the oxidation of para- and meta-substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) in dichloromethane at various temperatures. The data clearly illustrates the electronic effects of the substituents on the reaction rate. Electron-donating groups generally increase the rate of reaction, while electron-withdrawing groups decrease it, which is a key consideration in synthetic strategy and reaction mechanism elucidation.
| Substituent (X) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 293 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 303 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 313 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 323 K | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) |
| p-OCH₃ | 31.6 | 50.1 | 79.4 | 126 | 39.9 ± 0.5 | -101 ± 2 | 70.0 ± 0.4 |
| p-CH₃ | 10.0 | 16.6 | 27.5 | 45.7 | 43.1 ± 0.3 | -96 ± 1 | 71.8 ± 0.2 |
| H | 3.47 | 5.62 | 9.12 | 14.6 | 40.2 ± 0.4 | -112 ± 1 | 73.6 ± 0.3 |
| p-Cl | 1.10 | 1.86 | 3.16 | 5.37 | 45.8 ± 0.2 | -101 ± 1 | 75.8 ± 0.2 |
| m-Cl | 0.51 | 0.89 | 1.58 | 2.82 | 49.8 ± 0.6 | -96 ± 2 | 78.4 ± 0.5 |
| m-NO₂ | 0.08 | 0.15 | 0.29 | 0.56 | 57.4 ± 0.8 | -90 ± 3 | 84.1 ± 0.6 |
| p-NO₂ | 0.04 | 0.08 | 0.16 | 0.32 | 62.1 ± 0.5 | -81 ± 2 | 86.2 ± 0.4 |
Data extracted from the kinetic study of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.[1]
Experimental Protocols
The kinetic data presented in this guide were obtained through rigorous experimental procedures. The following sections detail the methodologies for a representative reaction: the oxidation of substituted benzylamines.
Materials and Reagents
Substituted benzylamines were of commercial grade and purified by distillation before use.[1] The oxidizing agent, cetyltrimethylammonium permanganate (CTAP), was synthesized according to established methods.[1] The solvent, dichloromethane, was purified and dried. For kinetic isotope effect studies, [1,1-²H₂]benzylamine was prepared by the reduction of phenyl cyanide with lithium aluminum deuteride.[1]
Kinetic Measurements
The reaction kinetics were typically studied under pseudo-first-order conditions, with a large excess (at least 20-fold) of the benzylamine over the oxidizing agent.[1][2] The reactions were carried out in a temperature-controlled environment (± 0.1 K).[1] The progress of the reaction was monitored spectrophotometrically by following the decrease in the concentration of the oxidant at its wavelength of maximum absorption (e.g., 529 nm for CTAP).[1] The pseudo-first-order rate constant (k_obs) was determined from the slope of the linear plot of log[oxidant] versus time. The second-order rate constant (k₂) was then calculated by dividing k_obs by the concentration of the benzylamine.[2]
Product Analysis
The primary product of the oxidation of benzylamines is the corresponding aldimine.[1][2] To confirm the stoichiometry and identify the products, the reaction was allowed to proceed to completion. The resulting aldimine was then hydrolyzed to the corresponding aldehyde and derivatized with 2,4-dinitrophenylhydrazine. The 2,4-dinitrophenylhydrazone (DNP) derivative was then identified by its melting point and mixed melting point with an authentic sample.[1][3] The yield of the DNP derivative was typically in the range of 74-85%, confirming the main reaction pathway.[1]
Reaction Mechanism and Visualization
The oxidation of substituted benzylamines by permanganate-based oxidants is proposed to proceed via a hydride ion transfer from the α-carbon of the benzylamine to the oxidant in the rate-determining step. This is supported by a substantial primary kinetic isotope effect (kH/kD) observed when the α-hydrogens are replaced with deuterium.[1][3] The subsequent intermediate rapidly collapses to form the final aldimine product.
The general workflow for a typical kinetic experiment is depicted below.
References
Validating the Structure of 2,4-Dimethylbenzylamine: A Mass Spectrometry Guide
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative analysis of the structural validation of 2,4-Dimethylbenzylamine, a key intermediate in various synthetic pathways, with a focus on the application of mass spectrometry. We present a detailed experimental protocol and predictive fragmentation data to aid researchers in the accurate identification and characterization of this compound.
Comparative Analysis of Structural Validation Techniques
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide crucial information about the carbon-hydrogen framework and functional groups, respectively, mass spectrometry offers unparalleled sensitivity and detailed information about the molecular weight and fragmentation pattern of a compound. This makes it an indispensable tool for confirming the identity and purity of a substance like this compound. In contrast to alternative ionization methods, Electron Ionization (EI) is particularly well-suited for generating a reproducible fragmentation pattern that serves as a molecular fingerprint.
Predicted Mass Spectrometry Data for this compound
Based on the established fragmentation patterns of benzylamines, a predictable fragmentation pathway for this compound (C₉H₁₃N, Molecular Weight: 135.21 g/mol ) can be proposed. The primary fragmentation events are expected to be the loss of an amino group and the formation of a stable benzylic cation. The predicted mass-to-charge ratios (m/z) for the key ions are summarized in the table below.
| Ion | Predicted m/z | Description |
| [M]⁺ | 135 | Molecular Ion |
| [M-NH₂]⁺ | 119 | Loss of the amino radical |
| [M-CH₃]⁺ | 120 | Loss of a methyl radical from the aromatic ring |
| [C₈H₉]⁺ | 105 | 2,4-Dimethylbenzyl cation (Tropylium ion rearrangement) |
| [C₇H₇]⁺ | 91 | Benzyl cation (Loss of both methyl groups) |
Experimental Protocol for Mass Spectrometry Analysis
A standard procedure for acquiring a mass spectrum of this compound is detailed below. This protocol is designed for a typical gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Perform a serial dilution to a final concentration of 10 µg/mL.
2. GC-MS System Configuration:
-
Gas Chromatograph (GC):
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode.
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Compare the observed m/z values of the molecular ion and fragment ions with the predicted values in the table above.
Visualizing the Fragmentation Pathway and Experimental Workflow
To further clarify the process, the following diagrams illustrate the predicted fragmentation pathway of this compound and the experimental workflow for its validation.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Caption: Experimental workflow for the structural validation of this compound.
A Comparative Guide to the Synthesis of 2,4- and 2,5-Dimethylbenzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and materials science. The isomeric purity of these compounds is critical, as even minor positional changes of substituents on the aromatic ring can dramatically alter their biological activity and material properties. This guide provides an objective comparison of the primary synthetic routes to 2,4-dimethylbenzylamine and 2,5-dimethylbenzylamine, offering detailed experimental protocols and quantitative data to inform your selection of the most appropriate synthetic strategy.
Two principal and effective methods for the synthesis of these isomeric dimethylbenzylamines are the reductive amination of the corresponding dimethylbenzaldehydes and the catalytic hydrogenation of the respective dimethylbenzonitriles.
Comparison of Synthetic Protocols
The choice between reductive amination and nitrile hydrogenation depends on several factors, including the availability of starting materials, desired yield, and reaction scale. Below is a summary of the key differences and performance metrics for each method.
| Parameter | Reductive Amination of Dimethylbenzaldehyde | Catalytic Hydrogenation of Dimethylbenzonitrile |
| Starting Material | 2,4-Dimethylbenzaldehyde or 2,5-Dimethylbenzaldehyde | 2,4-Dimethylbenzonitrile or 2,5-Dimethylbenzonitrile |
| Primary Reagents | Amine source (e.g., ammonia, ammonium acetate), Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Hydrogen gas (H₂) |
| Catalyst | Typically a transition metal catalyst for hydrogenation (e.g., Pd/C, Raney Ni) | Transition metal catalyst (e.g., Raney Ni, Raney Co, Pd/C) |
| Typical Solvents | Methanol, Ethanol, Tetrahydrofuran | Ethanol, Methanol, often with aqueous ammonia |
| Reaction Temperature | Room temperature to moderate heating (e.g., 60°C) | Elevated temperatures (e.g., 40-120°C) |
| Reaction Pressure | Atmospheric to moderate pressure | High pressure (e.g., 2.0 - 5.0 MPa) |
| Reported Yield | Generally high, often exceeding 90% | High, with conversions up to 99% and selectivity over 95% reported for similar benzonitriles.[1] |
| Key Advantages | Milder reaction conditions, one-pot procedures are common. | High atom economy, often results in very clean product. |
| Key Disadvantages | May require a stoichiometric reducing agent, potential for side reactions if not controlled. | Requires specialized high-pressure equipment, handling of flammable hydrogen gas. |
Experimental Protocols
Protocol 1: Reductive Amination of Dimethylbenzaldehydes
This protocol provides a general method for the synthesis of 2,4- and 2,5-dimethylbenzylamine from their corresponding aldehydes.
Materials:
-
2,4-Dimethylbenzaldehyde or 2,5-Dimethylbenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the respective dimethylbenzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
-
To this solution, add sodium cyanoborohydride (1.5 eq) in portions, while maintaining the temperature at around 25°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with concentrated HCl and stir for an additional 30 minutes.
-
Remove the methanol under reduced pressure.
-
Wash the resulting aqueous solution with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with a concentrated NaOH solution until a pH of >12 is achieved.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethylbenzylamine.
-
Further purification can be achieved by distillation under reduced pressure.
Protocol 2: Catalytic Hydrogenation of Dimethylbenzonitriles
This protocol outlines a general procedure for the synthesis of 2,4- and 2,5-dimethylbenzylamine via the reduction of the corresponding nitriles.
Materials:
-
2,4-Dimethylbenzonitrile or 2,5-Dimethylbenzonitrile
-
Raney Nickel or Raney Cobalt catalyst
-
Ethanol or Methanol
-
Aqueous ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure autoclave, charge the respective dimethylbenzonitrile (1.0 eq), the solvent (e.g., ethanol), and the catalyst (e.g., 5-10 wt% Raney Nickel).
-
If desired, add aqueous ammonia to the reaction mixture.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 - 4.0 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 40 - 120°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude dimethylbenzylamine.
-
The product can be purified by distillation under reduced pressure.
Synthesis Pathways and Workflow
The following diagrams illustrate the synthetic pathways and a generalized experimental workflow for the synthesis of dimethylbenzylamines.
Caption: Synthetic pathways for dimethylbenzylamine synthesis.
Caption: Generalized experimental workflow for amine synthesis.
By providing these detailed protocols and comparative data, this guide aims to facilitate the efficient and informed synthesis of 2,4- and 2,5-dimethylbenzylamine for various research and development applications. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the project, including scale, purity, and available resources.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dimethylbenzylamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2,4-Dimethylbenzylamine, a compound that, while valuable in synthesis, requires careful management as a hazardous waste material.
Hazard Profile and Safety Data
This compound is a flammable, corrosive, and toxic substance.[1][2] Understanding its quantitative hazard data is the first step in implementing safe handling and disposal procedures.
| Property | Value | Citation |
| Flash Point | 54 °C / 129.2 °F | [3] |
| Boiling Point/Range | ~191°C | |
| Explosion Limits | Lower: 0.9%Upper: 6.3% | [2][3] |
| Autoignition Temperature | 410 °C | [2] |
| Hazards | Flammable liquid and vapor, Causes severe skin burns and eye damage, Toxic if inhaled, Harmful if swallowed or in contact with skin. | [1][2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, inspect before use), a chemical-resistant apron, and boots are required. Ensure pant legs are worn outside of boots.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when handling outside of a chemical fume hood.[1]
-
Body Protection: Wear a chemical-resistant suit or coveralls.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. This process should always be carried out in a well-ventilated area, preferably within a chemical fume hood.
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
- The container must be made of a compatible material and kept closed when not in use.[3]
- Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]
2. Spill Management:
- In the event of a spill, immediately evacuate the area and remove all ignition sources.[1][5]
- Ventilate the area.
- For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like paper towels as the primary absorbent.
- Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[1][5]
- For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) department immediately.[5]
3. Final Disposal:
- Never dispose of this compound down the drain or in regular trash.
- Disposal must be handled by a licensed professional waste disposal service.[4]
- The chemical may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
- All disposal activities must comply with federal, state, and local environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


